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  • Product: Mucochloric acid
  • CAS: 87-56-9

Core Science & Biosynthesis

Foundational

Unlocking Mucochloric Acid: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary Mucochloric acid (MCA) is an inexpensive, highly functionalized chlorinated furan derivative that has emerged as a versatile building block in modern organic synthesis and drug discovery. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mucochloric acid (MCA) is an inexpensive, highly functionalized chlorinated furan derivative that has emerged as a versatile building block in modern organic synthesis and drug discovery. Characterized by its reactive functional groups—a carbon-carbon double bond, two halogen atoms, and a latent aldehyde/carboxylic acid pair—MCA serves as a critical precursor for synthesizing complex heterocycles, including γ-butyrolactams and pyridazinones. This technical guide explores the physicochemical properties, structural tautomerism, self-validating synthesis protocols, and pharmaceutical applications of mucochloric acid.

Chemical Structure, Formula, and Tautomeric Equilibrium

Mucochloric acid possesses the molecular formula C₄H₂Cl₂O₃ [1]. While its IUPAC name is (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, representing its open-chain form, the compound is defined by a dynamic ring-chain tautomerism[2].

In both aqueous solutions and solid states, MCA exists in an equilibrium between the open-chain aldehyde-acid form and the cyclic furanone hemiacetal form (3,4-dichloro-5-hydroxy-2(5H)-furanone)[3].

The Causality of Tautomeric Stability: The cyclic hemiacetal form predominates due to thermodynamic stability. Intramolecular cyclization relieves the steric strain between the bulky, electron-withdrawing chlorine atoms and the terminal carbonyl groups. Furthermore, the cyclic form minimizes the system's overall energy by satisfying the electrophilicity of the aldehyde carbon through nucleophilic attack by the adjacent carboxylic hydroxyl oxygen, forming a stable five-membered lactol ring[3].

Quantitative Physicochemical Data

To facilitate experimental design, the core physicochemical properties of mucochloric acid are summarized below.

Table 1: Physicochemical Properties of Mucochloric Acid

PropertyValue
Molecular Formula C₄H₂Cl₂O₃
Molar Mass 168.96 g/mol
Melting Point 125–128 °C
IUPAC Name (Open-Chain) (2Z)-2,3-Dichloro-4-oxobut-2-enoic acid
CAS Registry Number 87-56-9
Solubility Profile Soluble in hot water, ethanol, and polar organic solvents; slightly soluble in cold water
Appearance Monoclinic crystalline solid

Synthesis Methodology of Mucochloric Acid

Mucochloric acid is traditionally synthesized via the oxidative chlorination of furfural or 2-furoic acid[1]. The use of furfural is economically advantageous for industrial scale-up. The reaction requires precise control over temperature and stoichiometry to ensure selective dichlorination and ring opening[4].

Protocol 1: Oxidative Chlorination of Furfural

Note: This protocol is a self-validating system. The cessation of gas evolution and the specific precipitation temperature serve as built-in quality control checkpoints.

  • Preparation of Reaction Mixture: In a specialized reaction vessel equipped with a mechanical stirrer, reflux condenser, and gas inlet, heat a concentrated aqueous solution of hydrochloric acid to a controlled temperature of 60–110 °C.

    • Causality: The highly acidic environment protonates the furan oxygen, activating the ring for electrophilic attack and facilitating the subsequent hydrolysis and ring-opening steps[4].

  • Chlorine Gas Introduction: Slowly bubble stoichiometric amounts of chlorine gas into the heated mixture while adding furfural dropwise.

    • Causality: Controlled, dropwise addition prevents runaway exothermic reactions and limits over-oxidation, ensuring the selective formation of the dichlorinated intermediate.

  • Thermodynamic Precipitation: Upon completion of the reaction (visually validated by the cessation of HCl gas evolution), cool the solution gradually to 0–5 °C.

    • Causality: Mucochloric acid has significantly reduced solubility in cold, highly acidic water. Cooling forces the thermodynamic precipitation of the cyclic hemiacetal form, leaving highly soluble over-oxidized byproducts in the supernatant[4].

  • Filtration and Washing: Collect the precipitated solid via vacuum filtration and wash extensively with ice-cold water.

    • Causality: Ice-cold water efficiently removes residual HCl and water-soluble impurities without dissolving the target MCA product, preserving the yield.

  • Drying and Characterization: Dry the product under a vacuum to yield crystalline mucochloric acid. Validate purity via melting point determination (125-128 °C) and IR spectroscopy (confirming the C=O stretch at ~1774 cm⁻¹)[2].

Synthesis A Furfural + HCl (aq) Heating (60-110°C) B Chlorine Gas Addition (Electrophilic Chlorination) A->B Activation C Ring Opening & Oxidation B->C Cl2 attack D Cooling to 0-5°C (Thermodynamic Precipitation) C->D Shift equilibrium E Vacuum Filtration & Cold Water Wash D->E Isolate product F Mucochloric Acid (Cyclic Hemiacetal) E->F Purify

Workflow for the oxidative chlorination of furfural to synthesize mucochloric acid.

Pharmaceutical Applications and Reactivity

Because of its dense functionalization, MCA is a privileged scaffold in drug development.

1. Synthesis of γ-Butyrolactams (Antiseizure & Antidepressant Agents): Through direct reductive amination, MCA can be converted into highly functionalized α,β-unsaturated γ-butyrolactams (N-alkyl/aryl-3,4-dichloro-1,5-dihydro-pyrrol-2-ones)[5]. These lactams are direct precursors to γ-aminobutyric acid (GABA) analogs, such as the muscle relaxant Baclofen, and antiseizure medications like Levetiracetam[6].

2. Quorum Sensing Inhibitors: Recent advancements have utilized MCA-derived lactams as Pseudomonas aeruginosa quorum sensing (QS) inhibitors[6]. By targeting the LasR receptor protein, these compounds inhibit the expression of pathogenic phenotypes.

  • Causality of Action: Unlike traditional bactericidal antibiotics, QS inhibitors disarm the bacteria without killing them, drastically lowering the evolutionary pressure that leads to antibiotic resistance[6].

3. Genotoxicity and DNA Adduct Formation: As a chlorine disinfection byproduct in drinking water, MCA is a known direct genotoxin[3]. It leverages its ring-chain tautomerism to react with nucleosides (e.g., guanosine and adenosine), forming etheno-DNA adducts. Understanding this alkylating mechanism is crucial for toxicological screening during drug formulation[7].

ReductiveAmination MCA Mucochloric Acid (Lactol Form) OpenChain Open-Chain Form (Aldehyde-Acid) MCA->OpenChain Tautomerization Imine Protonated Imine Intermediate OpenChain->Imine + Primary Amine (Nucleophilic Attack) Lactam γ-Butyrolactam Derivative (Pharmaceutical Scaffold) Imine->Lactam Reduction (e.g., NaBH(OAc)3) & Cyclization

Mechanistic pathway of mucochloric acid reductive amination to form γ-butyrolactams.

Experimental Protocol: Direct Reductive Amination for γ-Lactam Synthesis

To leverage MCA in drug discovery, synthesizing N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones is a fundamental workflow[5]. The following protocol utilizes sodium triacetoxyborohydride (STAB) to achieve selective reductive amination[8].

Protocol 2: Synthesis of N-Alkyl/Aryl γ-Butyrolactams
  • Reagent Preparation: Dissolve 1.0 equivalent of Mucochloric Acid (e.g., 400 mg, 2.3 mmol) in a solvent mixture of dichloromethane (DCM) and glacial acetic acid (5:3 v/v)[8].

    • Causality: The acetic acid acts as both a co-solvent and a mild acid catalyst. It promotes the formation of the iminium ion intermediate while preventing the premature reduction of the aldehyde group.

  • Amine Addition: Add 1.0 equivalent of the desired primary amine (e.g., butylamine) dropwise at room temperature. Stir for 30 to 60 minutes.

    • Causality: Allowing sufficient time for imine formation before adding the reducing agent prevents the direct reduction of the open-chain aldehyde form of MCA into an unwanted alcohol byproduct.

  • Reduction: Slowly add 3.0 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture[8]. Stir at room temperature for 3 to 24 hours, monitoring the reaction via Thin Layer Chromatography (TLC).

    • Causality: STAB is chosen over harsher reducing agents like NaBH₄ because it is exceptionally mild. It selectively reduces the protonated imine without reducing the carboxylic acid or the carbon-carbon double bond, preserving the integrity of the lactam ring[5].

  • Quenching and Extraction: Quench the reaction by adding distilled water. Extract the aqueous layer with ethyl acetate three times. Wash the combined organic layers with brine[8].

    • Causality: Water neutralizes unreacted STAB and dissolves inorganic boron salts. Brine removes residual water from the organic phase, shifting the partition coefficient to favor maximum product recovery.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

    • Causality: Chromatography isolates the pure γ-butyrolactam from unreacted amine and trace alcohol byproducts, ensuring a self-validated, high-purity compound ready for biological assays.

References

  • Title: Mucochloric acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mucochloric Acid | C4H2Cl2O3 | CID 2771871 Source: PubChem URL: [Link]

  • Title: First Direct Reductive Amination of Mucochloric Acid: A Simple and Efficient Method for Preparing Highly Functionalized α,β-Unsaturated γ-Butyrolactams Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors Source: PMC / MDPI URL: [Link]

Sources

Exploratory

Unlocking Mucochloric Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction Mucochloric acid (MCA) represents a highly versatile, densely functionalized C4​ -buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction

Mucochloric acid (MCA) represents a highly versatile, densely functionalized C4​ -building block that has garnered significant attention in synthetic organic chemistry and modern drug discovery. As a halogenated furanone, it provides an inexpensive, commercially available scaffold for the synthesis of complex heterocycles, including γ-lactams, pyridazines, and novel anti-infective agents[1][2][3]. This whitepaper provides a comprehensive technical analysis of MCA, detailing its physicochemical properties, validated synthetic protocols, and its expanding utility in pharmaceutical development.

Chemical Identity and Structural Dynamics

Nomenclature and Tautomerism

MCA is uniquely characterized by a ring-chain tautomeric equilibrium[4][5].

  • CAS Number: 87-56-9[4][6][7]

  • IUPAC Nomenclature: The formal IUPAC name is state-dependent. In its acyclic, open-chain form, it is designated as (2Z)-2,3-dichloro-4-oxobut-2-enoic acid . However, in its cyclic form, it is known as 3,4-dichloro-5-hydroxyfuran-2(5H)-one [4][6].

Spectroscopic evidence (including UV, IR, and NMR) confirms that the cyclic furanone hemiacetal form predominantly exists in both the solid state and in organic solutions (e.g., chloroform)[8][9]. This thermodynamic preference for the closed-ring structure is critical for predicting its reactivity. The molecule features a carbon-carbon double bond with a (Z)-configuration, two differentially reactive chlorine atoms, and a pseudo-acid functionality, making it an exceptional electrophile and a precursor for cross-coupling reactions[3][8].

Tautomerism OpenChain Open-Chain Form (2Z)-2,3-dichloro-4-oxobut-2-enoic acid (Aldehyde + Carboxylic Acid) Cyclic Cyclic Form 3,4-dichloro-5-hydroxyfuran-2(5H)-one (Furanone Hemiacetal) OpenChain->Cyclic Thermodynamic Equilibrium (Favors Cyclic Form)

Tautomeric equilibrium of mucochloric acid favoring the cyclic furanone hemiacetal.

Physicochemical Profiling

To facilitate formulation and synthetic planning, the quantitative physicochemical properties of MCA are summarized below[4][6][7].

PropertySpecification / Value
CAS Number 87-56-9
Molecular Formula C4​H2​Cl2​O3​
Molar Mass 168.96 g/mol
Melting Point 124–128 °C
Elemental Analysis C: 28.44%, H: 1.19%, Cl: 41.96%, O: 28.41%
Storage Conditions Dry, dark, 0–4 °C (short term) or -20 °C (long term)

Validated Synthetic Methodology: Oxidative Chlorination of Furfural

While MCA can be synthesized via the oxidation of 3,4-dichlorofuran or the chlorination of furoic acid, the most scalable and economically viable route is the direct oxidative chlorination of furfural, a biomass-derived platform chemical[1][10][11].

Step-by-Step Protocol

Causality & Experimental Design: This one-pot reaction utilizes concentrated hydrochloric acid and chlorine gas. The highly acidic medium is essential to catalyze the opening of the furan ring, while an excess of chlorine drives the equilibrium past the mono-chlorinated intermediate to the fully di-chlorinated product[10][11].

  • Apparatus Setup: Equip a specialized, corrosion-resistant reaction vessel with a mechanical stirrer, a subsurface gas inlet tube, and a temperature-controlled heating mantle.

    • Self-Validation Check: Ensure the system is properly vented through a basic scrubber to neutralize excess chlorine gas.

  • Initiation: Charge the vessel with concentrated aqueous HCl and heat to a controlled temperature between 60 °C and 110 °C[10][11].

  • Conjoint Addition: Simultaneously introduce freshly distilled furfural and chlorine gas into the heated acidic medium.

    • Critical Parameter: Maintain a strict molar ratio of at least 6:1 (Chlorine to Furfural)[11].

    • Causality: This stoichiometric excess is required to push the intermediate (4-chloro-5-hydroxy-2(5H)-furanone) to complete di-chlorination, preventing a difficult-to-separate mixture of mono- and di-halogenated products.

  • Reaction Monitoring: Stir the exothermic mixture vigorously. Monitor the reaction progress via Thin Layer Chromatography (TLC) to confirm the complete consumption of the furfural precursor[12].

  • Precipitation: Once the reaction reaches completion, gradually cool the mixture to 4 °C.

    • Causality: MCA exhibits limited solubility in cold, highly acidic aqueous environments, which induces selective crystallization and drives high-yield recovery[11].

  • Isolation & Purification: Collect the precipitated MCA crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold water to strip away residual HCl and water-soluble impurities without dissolving the product[10].

  • Validation: Dry the product under vacuum.

    • Self-Validation Check: Verify the identity and purity by measuring the melting point (expected 124–128 °C) and performing FT-IR spectroscopy to confirm the presence of the characteristic lactone carbonyl stretch[4][10].

Synthesis Furfural Furfural (Starting Material) Reaction Oxidative Chlorination (60-110 °C) Furfural->Reaction Reagents Conc. HCl + Cl2 gas (Molar ratio > 1:6) Reagents->Reaction Intermediate 4-chloro-5-hydroxy- 2(5H)-furanone Reaction->Intermediate Step 1: Oxidation & Mono-chlorination Product Mucochloric Acid (Precipitation & Isolation) Intermediate->Product Step 2: Di-chlorination

Workflow for the oxidative chlorination of furfural to synthesize mucochloric acid.

Applications in Drug Development and Medicinal Chemistry

The dense functionalization of MCA makes it a privileged scaffold for synthesizing bioactive heterocycles.

Synthesis of γ-Butyrolactams and Quorum Sensing Inhibitors

The γ-lactam (pyrrolidinone) motif is foundational to numerous neuroactive drugs, including the antiseizure medication levetiracetam[2][8]. MCA serves as a direct precursor to highly functionalized α,β-unsaturated γ-butyrolactams via a direct reductive amination pathway[8]. By reacting MCA with primary aliphatic or aromatic amines followed by in-situ reduction, researchers can rapidly generate libraries of N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones[8].

Recently, these lactam derivatives have been identified as potent inhibitors of Pseudomonas aeruginosa quorum sensing (QS)[2].

  • Mechanistic Causality: By targeting the LasR receptor protein and disrupting bacterial communication rather than cellular viability, these compounds attenuate virulence and biofilm formation. This offers a strategic advantage in mitigating the evolutionary pressure that leads to antibiotic resistance[2][12].

Development of Novel Anti-Cancer Agents

The 2(5H)-furanone core of MCA shares structural homology with cytotoxic antimetabolites like 5-fluorouracil[13]. The differential electrophilicity of the C3 and C4 chlorine atoms allows for regioselective nucleophilic displacement[3][5]. This chemical property has been exploited to synthesize arylated pyridazines and butenolide derivatives that exhibit targeted cytotoxicity against human cancer cell lines, positioning MCA as a critical intermediate in oncology drug discovery[3][13].

References

  • Wikipedia. "Mucochloric acid." Retrieved from:[Link]

  • MDPI Pharmaceuticals. "Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors." Retrieved from:[Link]

  • ACS Organic Letters. "First Direct Reductive Amination of Mucochloric Acid: A Simple and Efficient Method for Preparing Highly Functionalized α,β-Unsaturated γ-Butyrolactams." Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Historical Synthesis of Mucochloric Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the historical methodologies for the preparation of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), a valuable and highly reactive intermediate in organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the historical methodologies for the preparation of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), a valuable and highly reactive intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document elucidates the foundational synthetic routes, the chemical principles underpinning these methods, and detailed experimental protocols derived from seminal literature. By understanding the historical context and the evolution of its synthesis, modern chemists can gain valuable insights into the reactivity and handling of this versatile building block.

Introduction: The Dual Nature of Mucochloric Acid

Mucochloric acid (MCA), with the chemical formula C₄H₂Cl₂O₃, is a unique organic compound possessing a dichlorinated alkene backbone with both an aldehyde and a carboxylic acid functional group.[1] A key feature of its chemistry is the equilibrium between its open-chain form and a cyclic lactol (or furanone hemiacetal) form, 3,4-dichloro-5-hydroxy-2(5H)-furanone.[1][2] This tautomerism is a critical determinant of its reactivity. The presence of two reactive chlorine atoms, a carbon-carbon double bond, and carbonyl groups makes mucochloric acid a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including furanones, pyridazinones, and pyrrolones, many of which are of interest in medicinal chemistry and materials science.[1][2]

This guide will detail the primary historical methods for the preparation of mucochloric acid, focusing on the key starting materials and reaction principles that defined its synthesis in the late 19th and 20th centuries.

Historical Synthetic Pathways to Mucochloric Acid

The synthesis of mucochloric acid has been approached from several key starting materials, with the oxidative chlorination of furfural being the most prominent and commercially significant historical method. Other notable precursors include furoic acid and butyne-1,4-diol.

The Dominant Route: Oxidative Chlorination of Furfural

Furfural, a bio-renewable platform chemical derived from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, has historically been the most important precursor for mucochloric acid synthesis.[3][4] The overall transformation involves the oxidation of the aldehyde group to a carboxylic acid and the chlorination and cleavage of the furan ring.

One of the earliest and most frequently cited methods involves the reaction of furfural with manganese dioxide (MnO₂) in the presence of concentrated hydrochloric acid (HCl).[5] This method, reported by Simonis in 1899 and later refined by others such as Beattie et al. (1932) and Mowry (1950), relies on the in-situ generation of chlorine from the reaction of MnO₂ and HCl, which then acts as the primary oxidizing and chlorinating agent.[5]

The causality behind this experimental choice lies in the potent oxidizing nature of the MnO₂/HCl system. The reaction is a complex, multi-step process that is believed to proceed through the initial formation of chloro- and hydroxy-substituted furan intermediates, which are subsequently oxidized and chlorinated to yield mucochloric acid. The process is a classic example of leveraging a strong inorganic oxidizing system to effect a challenging organic transformation.

Caption: Oxidative chlorination of furfural to mucochloric acid using MnO₂/HCl.

Experimental Protocol: Synthesis of Mucochloric Acid from Furfural with MnO₂/HCl

This protocol is a synthesized representation based on the principles described in the historical literature.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved chlorine and HCl gas), place a suspension of manganese dioxide (e.g., 1.5-2.0 molar equivalents) in concentrated hydrochloric acid.

  • Cooling: Cool the flask in an ice-water bath to maintain a low temperature during the initial phase of the reaction.

  • Addition of Furfural: Slowly add freshly distilled furfural (1.0 molar equivalent) to the stirred suspension via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours. The progress of the reaction can be monitored by the gradual dissolution of the black manganese dioxide and a change in the color of the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove any unreacted manganese dioxide.

  • Isolation: Extract the filtrate with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic extracts and wash with a saturated sodium bisulfite solution to remove any residual chlorine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude mucochloric acid. The crude product can be further purified by recrystallization from hot water or a mixture of ether and ligroin to afford colorless prisms.

A more direct and scalable approach involves the reaction of furfural with gaseous chlorine in an aqueous solution of hydrochloric acid. This method formed the basis of several industrial processes and was detailed in a 1958 patent.[5] The process capitalizes on the direct reactivity of chlorine as both a chlorinating and oxidizing agent.

The rationale for this method is the simplification of the reagent system and the potential for continuous operation. The hydrochloric acid medium provides the necessary acidic environment and helps to control the reaction. A key parameter in this process is the molar ratio of chlorine to furfural, which is typically high (at least 6:1) to ensure complete conversion and minimize the formation of under-chlorinated byproducts.[5]

Caption: Direct oxidative chlorination of furfural with chlorine gas in HCl.

Experimental Protocol: Continuous Preparation of Mucochloric Acid from Furfural and Chlorine

This protocol is based on the process described in U.S. Patent 2,821,553.[5]

  • Reaction Setup: A reaction vessel suitable for gas dispersion and temperature control is charged with a concentrated aqueous solution of hydrochloric acid. The vessel is maintained at a temperature between 40 °C and 110 °C.

  • Concurrent Addition of Reactants: Gaseous chlorine and liquid furfural are introduced conjointly into the hydrochloric acid solution. The molar ratio of chlorine to furfural should be at least 6:1. For a continuous process, the reactants are introduced below the surface of the acid solution.

  • Reaction and Product Withdrawal: The reaction is allowed to proceed in the heated acid solution. In a continuous setup, a portion of the resulting solution (e.g., 5-15%) is withdrawn from the reaction zone.

  • Crystallization and Isolation: The withdrawn solution is cooled to precipitate mucochloric acid crystals. The crystals are then separated from the mother liquor by filtration or centrifugation.

  • Recycling of Mother Liquor: The remaining mother liquor is recycled back to the reaction zone for further processing.

  • Purification: The isolated mucochloric acid can be washed with cold water and dried. Further purification can be achieved by recrystallization.

Synthesis from Furoic Acid

An alternative historical route to mucohalic acids involves the halogenation of furoic acid. While detailed protocols for the direct chlorination of furoic acid to mucochloric acid are less common in readily accessible literature, the analogous synthesis of mucobromic acid from furoic acid is well-documented in Organic Syntheses. This procedure provides a robust template for the preparation of mucochloric acid, with the substitution of bromine for a suitable chlorinating agent.

The chemical logic of this approach is the oxidative halogenation of the furan ring, leading to its cleavage and the formation of the dihalo-oxo-butenoic acid structure. The reaction likely proceeds through addition of the halogen across the furan double bonds, followed by oxidation and rearrangement.

Adapted Experimental Protocol: Synthesis of Mucochloric Acid from Furoic Acid

This protocol is adapted from the Organic Syntheses procedure for mucobromic acid.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place furoic acid (1.0 molar equivalent) and water.

  • Cooling: Cool the flask in an ice-water bath.

  • Chlorination: While stirring vigorously, bubble chlorine gas (e.g., 4-5 molar equivalents) through the suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Heating: After the addition of chlorine is complete, heat the mixture to boiling and reflux for 30 minutes.

  • Isolation: Cool the reaction mixture thoroughly in an ice bath to crystallize the product. Collect the solid by filtration.

  • Purification: The crude product can be triturated with a cold aqueous solution of sodium bisulfite to remove excess chlorine, followed by filtration. Recrystallization from hot water will yield purified mucochloric acid.

Synthesis from Butyn-1,4-diol

A later development in the synthesis of mucochloric acid involves the chlorination of butyn-1,4-diol. This method, mentioned by Dury in 1960, represents a departure from furan-based starting materials. Butyn-1,4-diol itself is produced from the reaction of acetylene and formaldehyde (Reppe synthesis).[7][8]

The reaction with chlorine and hydrochloric acid leads to the formation of mucochloric acid.[7] The mechanism likely involves the addition of chlorine across the triple bond, followed by oxidation of the terminal alcohol groups to a carboxylic acid and an aldehyde, respectively.

Caption: Proposed pathway for the synthesis of mucochloric acid from but-2-yne-1,4-diol.

Experimental Protocol: Synthesis of Mucochloric Acid from 2,3-Dichlorobutene-1,4-diol

This protocol is based on a related procedure described in U.S. Patent 3,352,907.[9]

  • Reaction Setup: A chlorination apparatus, such as a jacketed reactor with internal circulation, is charged with 2 N sulfuric acid and heated to approximately 90-100 °C.

  • Addition of Reactants: Chlorine gas is passed into the heated acid solution. Concurrently, an aqueous solution of 2,3-dichlorobutene-1,4-diol (a plausible intermediate from butyn-1,4-diol) is allowed to flow into the reactor.

  • Reaction Continuation: After the addition of the diol solution is complete, the introduction of chlorine is continued for an additional period (e.g., 2 hours) to ensure complete oxidation.

  • Isolation: The reaction mixture is cooled, and the mucochloric acid is extracted with a suitable organic solvent like diethyl ether.

  • Purification: The ethereal extract is concentrated to yield crystallized mucochloric acid.

Comparison of Historical Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesHistorical Significance
Oxidative Chlorination FurfuralMnO₂, HClUtilizes a readily available, bio-based feedstock.Can be a vigorous reaction; use of stoichiometric MnO₂ generates significant inorganic waste.Foundational laboratory method.
Direct Chlorination FurfuralCl₂ (gas), HCl (aq)Amenable to continuous processing and large-scale production; higher yields reported.[10]Requires handling of highly toxic chlorine gas; high molar excess of chlorine.Basis for industrial production.
Oxidative Halogenation Furoic AcidCl₂ (or Br₂)Provides an alternative to furfural.Furoic acid is generally more expensive than furfural.Important for the synthesis of related mucohalic acids.
Chlorination/Oxidation Butyn-1,4-diolCl₂, HClUtilizes a C4 building block from acetylene chemistry.Involves a multi-step process from basic feedstocks; less commonly cited.Demonstrates synthetic versatility.

Conclusion

The historical methods for the preparation of mucochloric acid highlight a classic era of organic synthesis, characterized by the use of strong oxidizing and halogenating agents to transform simple starting materials into highly functionalized molecules. The evolution from the use of furfural with manganese dioxide to direct chlorination reflects a move towards more efficient and scalable industrial processes. While modern synthetic methods may offer milder conditions or higher selectivity, a thorough understanding of these foundational techniques provides invaluable context for chemists working with mucochloric acid and its derivatives. The inherent reactivity and versatility of this compound, first explored through these historical syntheses, continue to make it a relevant and powerful tool in contemporary chemical research and development.

References

  • U.S. Patent 2,821,553, "Preparation of mucochloric acid," issued January 28, 1958. [URL: https://patents.google.
  • Mowry, D. T. (1950). Mucochloric Acid. I. Reactions of the Pseudo Acid Group. Journal of the American Chemical Society, 72(6), 2535–2537. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01162a056]
  • Mindat.org. (2023). Mowry, David T. (1950) Mucochloric Acid. I. Reactions of the Pseudo Acid Group. Journal Of The American Chemical Society, 72 (6) 2535-2537. [URL: https://www.
  • "Mucobromic Acid," Organic Syntheses, Coll. Vol. 3, p.623 (1955); Vol. 28, p.79 (1948). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0623]
  • U.S. Patent 3,352,907, "Production of mucochloric acid," issued November 14, 1967. [URL: https://patents.google.
  • BenchChem. (2025). Technical Support Center: Synthesis of Mucochloric Acid Derivatives. [URL: https://www.benchchem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Mucochloric Acid Derivatives. [URL: https://www.benchchem.
  • "Mucobromic Acid," Organic Syntheses, Coll. Vol. 2, p.438 (1943); Vol. 18, p.56 (1938). [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0438]
  • "Furfural," Organic Syntheses, Coll. Vol. 1, p.280 (1941); Vol. 1, p.49 (1921). [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0280]
  • Mini-Review on the Synthesis of Furfural and Levulinic Acid from Lignocellulosic Biomass. Catalysts, 11(7), 863. [URL: https://www.mdpi.com/2073-4344/11/7/863]
  • Wikipedia. (2023). Mucochloric acid. [URL: https://en.wikipedia.org/wiki/Mucochloric_acid]
  • PubChem. (n.d.). Mucochloric Acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2771871]
  • Wikipedia. (2023). 1,4-Butynediol. [URL: https://en.wikipedia.org/wiki/1,4-Butynediol]
  • BenchChem. (2025). But-2-yne-1,4-diol: A Comprehensive Technical Guide to its Synthesis and Properties. [URL: https://www.benchchem.com/technical-support/but-2-yne-1-4-diol-synthesis-properties]
  • U.S. Patent 3,407,228, "Continuous production of mucochloric acid," issued October 22, 1968. [URL: https://patents.google.

Sources

Exploratory

Genotoxic and Mutagenic Activity of Mucochloric Acid: A Mechanistic and Methodological Guide

As a Senior Application Scientist specializing in genetic toxicology, I approach the evaluation of disinfection by-products (DBPs) not merely as a checklist of regulatory assays, but as a complex mechanistic puzzle. Muco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in genetic toxicology, I approach the evaluation of disinfection by-products (DBPs) not merely as a checklist of regulatory assays, but as a complex mechanistic puzzle. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone, or MCA) is a prominent chlorinated DBP formed during the aqueous chlorination of humic substances. While it shares structural similarities with the highly potent mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), MCA presents a unique genotoxic profile.

This whitepaper synthesizes the molecular mechanisms of MCA-induced genotoxicity and provides field-proven, self-validating experimental protocols designed to accurately measure its mutagenic potential.

Molecular Mechanisms of Genotoxicity

The genotoxic hazard of MCA is fundamentally driven by its electrophilic reactivity. MCA exists in an aqueous equilibrium between its open-chain aldehyde form and its cyclic furanone hemiacetal form.

The Role of the 5-Hydroxyl Group

Structure-activity relationship studies have demonstrated that the hydroxyl group at the 5-position is critical for MCA's mutagenicity. When assayed against Salmonella typhimurium TA100, MCA is consistently 36 to 49 times more mutagenic than its reduced analogue, 3,4-dichloro-2(5H)-furanone 1[2]. This indicates that the hemiacetal functionality facilitates nucleophilic attack by cellular macromolecules.

DNA Adduct Formation and Oxidative Stress

MCA exerts its genotoxicity through two primary pathways:

  • Direct Alkylation: The electrophilic furanone ring reacts directly with nucleophilic centers on DNA bases (particularly guanosine), forming bulky exocyclic adducts (e.g., etheno adducts). These lesions disrupt normal Watson-Crick base pairing and block DNA replication.

  • Oxidative Damage: MCA readily conjugates with cellular thiols like glutathione (GSH). This rapid depletion of GSH impairs the cell's antioxidant defense network, leading to the accumulation of reactive oxygen species (ROS) and subsequent oxidative DNA base damage 2[4].

Mechanism MCA Mucochloric Acid (MCA) React Electrophilic Furanone Ring MCA->React Aqueous Equilibrium Adducts Exocyclic DNA Adducts (e.g., Guanosine) React->Adducts Direct Alkylation ROS Oxidative Stress / ROS React->ROS GSH Depletion Damage DNA Strand Breaks Adducts->Damage Repair Incision ROS->Damage Base Oxidation Mut Mutagenesis Damage->Mut Error-Prone Repair

Mechanistic pathway of Mucochloric Acid-induced DNA damage and mutagenesis.

Mutagenicity Profiling: The Ames Test Paradigm

To capture the mutagenic signature of MCA, we rely heavily on the Ames test utilizing Salmonella typhimurium strain TA100.

Causality Behind the Choice of Strain: TA100 carries the hisG46 mutation, which makes it exquisitely sensitive to electrophiles that induce base-pair substitutions at GC sites. Furthermore, the presence of the pKM101 plasmid in TA100 enhances error-prone DNA repair. Studies show that the pKM101 plasmid significantly increases the susceptibility of the strain to MCA, proving that the mutagenicity is largely driven by error-prone bypass of MCA-induced DNA lesions 3[1].

Genotoxicity Assessment: The Comet Assay

While the Ames test confirms point mutations, the Single Cell Gel Electrophoresis (Comet) assay is required to quantify primary DNA strand breaks in mammalian systems. In cultured human cells, MCA has been shown to be clearly genotoxic, leading to high levels of DNA breaks and oxidized bases that repair poorly over time4[3].

Causality Behind the Alkaline Unwinding Step: We utilize an alkaline buffer (pH > 13) because MCA not only causes direct single-strand breaks but also generates apurinic/apyrimidinic (AP) sites via the excision of bulky adducts. Alkaline conditions convert these alkali-labile AP sites into measurable strand breaks, providing a comprehensive picture of the genotoxic insult.

Workflow Ctrl Internal Controls (Vehicle & Positive) Step1 1. MCA Exposure (Human Cells) Ctrl->Step1 Step2 2. Microgel Embedding Step1->Step2 Step3 3. Alkaline Lysis (pH > 13) Step2->Step3 Step4 4. Electrophoresis (Migration) Step3->Step4 Step5 5. Fluorescent Scoring Step4->Step5

Step-by-step self-validating workflow for the alkaline Comet Assay.

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the internal control parameters fail, the assay self-invalidates to prevent false-positive interpretations.

Protocol 1: Ames Test (TA100) for MCA Mutagenicity
  • Preparation of Tester Strains: Grow S. typhimurium TA100 overnight in Oxoid nutrient broth No. 2 at 37°C until reaching an OD600 of 1.0–1.2.

  • Self-Validation Check: Plate a sample on ampicillin-supplemented agar to confirm the retention of the pKM101 plasmid. Failure to grow invalidates the assay.

  • Treatment (Pre-incubation Method): In sterile glass tubes, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9), and 0.1 mL of MCA solution (diluted in DMSO; test range: 10 to 500 µ g/plate ).

  • Control Integration: Simultaneously prepare a vehicle control (DMSO) and a positive control (Sodium azide, 1.5 µ g/plate ).

  • Incubation: Pre-incubate the mixture at 37°C for 20 minutes to allow the transient furanone to interact with the bacteria before plating.

  • Plating & Scoring: Add 2.0 mL of molten top agar (containing trace histidine/biotin), vortex, and pour onto minimal glucose agar plates. Incubate for 48 hours at 37°C. Count revertant colonies.

  • Data Validation: The assay is valid only if the DMSO control yields 100–200 spontaneous revertants and the sodium azide control yields >1,000 revertants.

Protocol 2: Alkaline Comet Assay for DNA Strand Breaks
  • Cell Treatment: Expose human lymphoblastoid cells (e.g., TK6) to MCA (1 to 50 µM) for 3 hours. Include a concurrent vehicle control and a positive control (H2O2, 50 µM for 5 mins).

  • Microgel Embedding: Suspend 10,000 cells in 0.75% low-melting-point agarose and spread onto frosted glass slides pre-coated with normal-melting-point agarose.

  • Cellular Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with freshly prepared alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark. This step is critical for exposing alkali-labile sites.

  • Electrophoresis: Run at 25 V and 300 mA for 20 minutes.

  • Neutralization & Staining: Wash slides with 0.4 M Tris buffer (pH 7.5) and stain with SYBR Gold or Ethidium Bromide.

  • Analysis: Score 100 cells per treatment using fluorescence microscopy and specialized image analysis software (measuring % Tail DNA).

Quantitative Data Summary

To benchmark the risk profile of MCA, it is crucial to compare its activity against its highly potent structural analogue, MX, and its reduced counterpart.

CompoundMutagenicity (TA100)Comet Assay DNA BreaksAcute Toxicity (D. magna EC50)Primary Target
Mucochloric Acid (MCA) Moderate (Potent with pKM101)High (Irreversible)> 0.1 mMDNA bases (Guanosine)
MX (Analogue) Extremely HighHigh< 0.1 mM (More toxic)DNA bases
3,4-dichloro-2(5H)-furanone Low (36-49x less than MCA)N/AN/AN/A

Data synthesized from3[1],1[2], and5[5].

Conclusion

Mucochloric acid represents a highly reactive, DNA-alkylating disinfection by-product. While its acute cellular toxicity remains relatively low compared to MX, its capacity to induce irreversible DNA strand breaks and base-pair substitution mutations demands rigorous analytical oversight. By employing self-validating test systems like the pKM101-enhanced Ames test and the alkaline Comet assay, researchers can accurately quantify the genotoxic risks posed by such transient electrophiles during drug development and environmental safety screening.

References

  • Jansson, K., Hyttinen, J. M., Niittykoski, M., & Mäki-Paakkanen, J. (1995). Mutagenicity in vitro of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), a chlorine disinfection by-product in drinking water. PubMed.
  • Lalonde, R. T., Perakyla, H., Cook, G. P., & Dence, C. W. (1990). Short Communication: Contribution of the 5-hydroxyl group to the mutagenicity of mucochloric acid. Environmental Toxicology and Chemistry.
  • Grup de Mutagènesi, Departament de Genètica i de Microbiologia. (2009). Genotoxicity analysis of two hydroxyfuranones, byproducts of water disinfection, in human cells treated in vitro. PubMed.
  • OECD. (2003). SIDS Initial Assessment Report: Mucochloric Acid. OECD Publications.
  • Brunborg, G., et al. (1996). The toxicity of the mutagen 'MX' and its analogue, mucochloric acid, to rainbow trout hepatocytes and gill epithelial cells and to Daphnia magna. PubMed.

Sources

Foundational

Mucochloric Acid as a Halogenated Disinfection Byproduct: Formation Mechanisms, Genotoxicity, and Analytical Workflows

Executive Summary Mucochloric acid (MCA) is an emerging, highly reactive halogenated disinfection byproduct (DBP) formed during the chemical treatment of drinking water. Unlike highly regulated, volatile DBPs such as tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mucochloric acid (MCA) is an emerging, highly reactive halogenated disinfection byproduct (DBP) formed during the chemical treatment of drinking water. Unlike highly regulated, volatile DBPs such as trihalomethanes (THMs), MCA is a direct-acting electrophile with potent genotoxic and mutagenic properties. This technical guide provides researchers, analytical chemists, and toxicologists with an authoritative synthesis of MCA’s chemical dynamics, toxicological mechanisms, and the rigorous analytical workflows required for its trace-level quantification.

Chemical Profile and Formation Dynamics

Mucochloric acid, systematically known as (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is an organochlorine compound with the formula C₄H₂Cl₂O₃[1]. It is structurally defined by a dichlorinated alkene backbone that bears both aldehyde and carboxylic acid functional groups[1].

A critical chemical characteristic of MCA is its tautomeric equilibrium. In aqueous environments, MCA exists in a dynamic balance between an open-chain aldehyde-acid form and a closed-ring cyclic furanone hemiacetal form[1][2]. This structural duality dictates its reactivity with biological macromolecules and complicates its extraction during analytical procedures.

MCA is primarily generated during the chemical disinfection of drinking water when active chlorine species (hypochlorous acid/hypochlorite) react with natural organic matter (NOM), such as humic and fulvic acids[3][4]. The electrophilic attack of chlorine on the electron-rich aromatic rings of NOM leads to ring cleavage, oxidation, and the subsequent formation of aliphatic halogenated furanones, including MCA and its highly mutagenic relative, MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)[5][6].

G1 NOM Natural Organic Matter (Humic/Fulvic Acids) Intermediates Halogenated Intermediates NOM->Intermediates Electrophilic Attack Chlorine Chlorination (HOCl / OCl-) Chlorine->Intermediates Oxidation MCA_Open Mucochloric Acid (Open-Chain Form) Intermediates->MCA_Open Ring Cleavage MCA_Cyclic Mucochloric Acid (Cyclic Furanone) MCA_Open->MCA_Cyclic Tautomerization

Fig 1: Formation of mucochloric acid from natural organic matter and its tautomeric equilibrium.

Mechanistic Toxicology: DNA Alkylation and Genotoxicity

The toxicological concern surrounding MCA stems from its potent genotoxicity. While many legacy DBPs require metabolic activation via cytochrome P450 enzymes to exert toxicity, halogenated furanones like MCA are direct-acting genotoxins[2][7].

At the molecular level, the electrophilic α,β-unsaturated carbonyl system of MCA facilitates rapid nucleophilic attack by the exocyclic amino groups of DNA bases. In vitro studies demonstrate that MCA reacts directly with adenosine and cytidine to form stable halopropenal derivatives, specifically 3-(N⁶-adenosinyl)-2-chloro-2-propenal (MClA) and 3-(N⁴-cytidinyl)-2-chloro-2-propenal (MClC)[8].

These bulky DNA adducts distort the structural integrity of the DNA double helix. If left unrepaired by cellular mechanisms, these distortions lead to replication errors, frameshift mutations, and severe genotoxic outcomes[3][8]. Furthermore, the hydration constants of MCA in aqueous environments heavily influence its speciation; the unhydrated form acts as the primary alkylating agent driving this toxicity[7].

G2 MCA Mucochloric Acid (Electrophile) CellEntry Cellular Uptake MCA->CellEntry DNA DNA Bases (Adenosine/Cytidine) CellEntry->DNA Nucleophilic Attack Adducts Halopropenal Adducts (MClA / MClC) DNA->Adducts Alkylation Mutagenesis Genotoxicity & Mutagenesis Adducts->Mutagenesis DNA Replication Errors

Fig 2: Mechanistic pathway of MCA-induced genotoxicity via halopropenal DNA adduct formation.

Analytical Workflows: Detection and Quantification

The trace-level quantification of MCA in drinking water (typically in the low ng/L range) presents significant analytical hurdles due to its high polarity, thermal lability, and complex tautomeric equilibrium[7][9]. Robust sample preparation and highly sensitive mass spectrometry are mandatory[4].

Data Presentation: Comparison of Analytical Modalities
Analytical ModalitySample Preparation RequirementLimit of Detection (LOD)Primary AdvantagePrimary Limitation
GC-MS/MS SPE + Derivatization (Methylation)< 1.0 ng/LHigh sensitivity and excellent chromatographic resolution.Labor-intensive derivatization required to prevent thermal degradation.
LC-MS/MS (ESI) Direct Injection or SPE5.0 - 10.0 ng/LNo derivatization needed; preserves the native tautomeric state.Susceptible to severe matrix effects and ion suppression from NOM.
Self-Validating Experimental Protocol: GC-MS/MS Quantification of MCA

To ensure rigorous scientific integrity, the following protocol details not only the procedural steps but the critical causality behind each experimental choice.

Step 1: Sample Quenching and Acidification

  • Action: Immediately upon collection, add ascorbic acid (10 mg/L) to the water sample. Adjust the pH to < 2.0 using concentrated sulfuric acid (H₂SO₄).

  • Causality: Ascorbic acid rapidly quenches residual free chlorine, preventing artifactual DBP formation during transport. Acidification to pH < 2.0 is critical because it ensures the carboxylic acid moiety of MCA (pKa ~ 3.3) is fully protonated. This suppresses its ionization, thereby maximizing its affinity for the hydrophobic solid-phase extraction sorbent.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Pass 500 mL of the acidified sample through a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge at a flow rate of 5 mL/min. Elute the retained analytes with 5 mL of Methyl tert-butyl ether (MTBE).

  • Causality: The polymeric HLB sorbent is uniquely capable of capturing both the open-chain and cyclic tautomers of MCA. MTBE is selected as the elution solvent because it efficiently desorbs highly polar analytes without introducing excessive water into the subsequent moisture-sensitive derivatization step.

Step 3: Derivatization (Methylation)

  • Action: Evaporate the MTBE eluate to near dryness under a gentle stream of ultra-pure nitrogen. Add 1 mL of 10% BF₃-methanol and incubate at 60°C for 30 minutes. Quench the reaction with 2 mL of reagent water and extract the resulting methyl ester derivative into 1 mL of hexane.

  • Causality: MCA is thermally labile and highly polar, which causes severe peak tailing and degradation within a hot GC inlet. Methylation converts the polar carboxylic acid into a volatile, thermally stable methyl ester, ensuring sharp chromatographic peaks and reliable MS ionization[9].

Step 4: GC-MS/MS Analysis

  • Action: Inject 1 µL of the hexane extract into a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode using a DB-5MS capillary column.

  • Causality: MRM provides superior signal-to-noise ratios compared to single quadrupole MS. By monitoring specific precursor-to-product ion transitions, the system effectively filters out isobaric background noise generated by co-extracted natural organic matter[4].

G3 Sample Water Sample (Acidified pH < 2) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Concentrate Organics Deriv Derivatization (Methylation) SPE->Deriv Elute & Dry GCMS GC-MS/MS Analysis (MRM Mode) Deriv->GCMS Increase Volatility Data Data Interpretation (Quantification) GCMS->Data Peak Integration

Fig 3: Step-by-step analytical workflow for the extraction and GC-MS/MS quantification of MCA.

Mitigation and Precursor Removal Strategies

Because MCA is highly mutagenic and difficult to remove once formed, modern water treatment facilities are shifting focus toward eliminating its organic precursors. Engineered biofiltration has emerged as a highly effective mitigation strategy[5].

By utilizing biologically active carbon (BAC) filters, facilities can preferentially degrade the specific dissolved organic carbon (DOC) fractions that serve as precursors for halogenated furanones[5]. Empirical studies have demonstrated that biofiltration significantly reduces the formation potential of both MX and MCA, which correlates directly with a measurable decrease in the overall genotoxicity of the finished drinking water[5][10].

References

  • Mucochloric acid - Wikipedia | wikipedia.org | 1

  • Engineered biofiltration for the removal of disinfection by-product precursors and genotoxicity - PubMed | nih.gov | 5

  • Reaction of Mucochloric and Mucobromic Acids With Adenosine and Cytidine: Formation of Chloro- And Bromopropenal Derivatives - PubMed | nih.gov | 8

  • Reactivity of mucohalic acids in water - PubMed | nih.gov | 7

  • Occurence Of Disinfection By-Products (DBPS) Of Health Concern In Drinking Water Results Of A NationWide DBP Occurence Study | epa.gov | 6

  • Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review | ca.gov | 3

  • Concentration, Chlorination, and Chemical Analysis of Drinking Water for Disinfection Byproduct Mixtures | acs.org | 10

  • The Role of GC-MS and LC-MS in the Discovery of Drinking Water Disinfection By-products | researchgate.net | 4

  • Genotoxic halofuranones in water: Isomerization and acidity of mucohalic acids | researchgate.net | 2

  • OPTIMIZATION OF METHODS FOR THE DETERMINATION OF DBPs | gnest.org | 9

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of Mucochloric Acid: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Humble Building Block In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Het...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Humble Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] Mucochloric acid, a readily accessible and highly functionalized C4 building block, has emerged as a powerful starting material for the synthesis of a wide array of these valuable heterocyclic systems.[3][4]

Prepared by the chlorination of furfural, mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid) exists in equilibrium with its cyclic furanone form.[5][6] Its true synthetic power lies in its dense collection of reactive sites: two reactive chlorine atoms, a double bond, a carboxylic acid, and an aldehyde group.[5][6] This unique combination allows for a multitude of chemical transformations, making it an exceptionally versatile precursor for constructing complex molecular frameworks.

This guide provides an in-depth exploration of synthetic pathways starting from mucochloric acid to generate novel heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the potential applications of the resulting scaffolds in drug development.

Part 1: The Workhorse Reaction - Synthesis of Pyridazin-3(2H)-ones

Pyridazin-3(2H)-ones are a prominent class of nitrogen-containing heterocycles, recognized for a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[7][8][9] Mucochloric acid serves as an excellent starting point for the construction of this privileged scaffold. The core strategy involves a sequential reaction, first a Friedel-Crafts reaction to introduce an aryl group, followed by cyclization with a hydrazine derivative.

Causality of the Synthetic Strategy

The initial Friedel-Crafts acylation of an aromatic compound (like benzene or its derivatives) with mucochloric acid, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), selectively forms a 3,4-dichloro-5-arylfuran-2(5H)-one intermediate.[7] This step is crucial as it introduces a key substituent that will ultimately reside on the C6 position of the pyridazinone ring, a common site for modulation of biological activity. The subsequent reaction with hydrazine hydrate or its substituted analogues proceeds via a nucleophilic attack on the carbonyl group of the furanone ring, followed by ring-opening and an intramolecular cyclization-condensation to furnish the stable six-membered pyridazinone ring.[8][9]

Visualizing the Workflow: From Mucochloric Acid to Pyridazinones

G MCA Mucochloric Acid Aryl_Furanone 3,4-Dichloro-5-arylfuran-2(5H)-one MCA->Aryl_Furanone Ar-H, AlCl₃ (Friedel-Crafts Acylation) Pyridazinone 6-Aryl-4,5-dichloropyridazin-3(2H)-one Aryl_Furanone->Pyridazinone Hydrazine Hydrate (N₂H₄·H₂O) (Cyclization) Derivatives Substituted Pyridazinones Pyridazinone->Derivatives Further Nucleophilic Substitution (e.g., at C4/C5) caption Workflow for Pyridazinone Synthesis.

Caption: Workflow for Pyridazinone Synthesis.

Detailed Protocol 1: Synthesis of 4,5-Dichloro-6-phenylpyridazin-3(2H)-one

This two-step protocol details the synthesis of a core pyridazinone structure, which can be further functionalized.

Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one (Intermediate 1)

  • Materials:

    • Mucochloric acid (33.0 g)

    • Anhydrous aluminum chloride (40.0 g)

    • Benzene (160 mL)

    • Ice (60.6 g)

    • Concentrated HCl (128 mL)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Methanol for recrystallization

  • Procedure:

    • In a fume hood, to a stirred mixture of benzene (160 mL) and anhydrous aluminum chloride (40.0 g), slowly add mucochloric acid (33.0 g).

    • Continue stirring the reaction mixture for 3 hours at room temperature. The reaction is exothermic and should be monitored.

    • Carefully quench the reaction by the slow addition of crushed ice (60.6 g), followed by concentrated HCl (128 mL).

    • Transfer the mixture to a separatory funnel and extract the product with benzene (4 x 50 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Concentrate the dried solution under reduced pressure to yield a crystalline solid.

    • Filter the solid and recrystallize from methanol to afford pure 3,4-dichloro-5-phenylfuran-2(5H)-one.[7]

    • Expected Yield: ~60%

    • Characterization: Melting point 75-77 °C.[7]

Step 2: Synthesis of 4,5-Dichloro-6-phenylpyridazin-3(2H)-one (Final Product)

  • Materials:

    • 3,4-Dichloro-5-phenylfuran-2(5H)-one (from Step 1)

    • Hydrazine hydrate (80%)

    • Ethanol

  • Procedure:

    • Dissolve the 3,4-dichloro-5-phenylfuran-2(5H)-one intermediate in ethanol.

    • Add an equimolar amount of hydrazine hydrate to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. If not, reduce the volume of the solvent under vacuum.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 4,5-dichloro-6-phenylpyridazin-3(2H)-one.

Application Notes: The Pyridazinone Core in Drug Discovery

The synthesized 6-aryl-4,5-dichloropyridazin-3(2H)-one is not just a final product but a versatile platform for further derivatization. The chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functionalities (amines, thiols, etc.) to build a library of analogs.[10] This strategic derivatization is key to tuning the compound's physicochemical properties and biological activity. For instance, derivatives of this scaffold have shown promising antifungal activity against various fungal strains.[7] Furthermore, related pyridazinone structures have been investigated as potential anti-cancer agents.[11]

Part 2: Synthesis of Five-Membered Heterocycles

The versatility of mucochloric acid extends beyond six-membered rings. Its open-chain aldehyde-acid form is a perfect precursor for constructing a variety of five-membered heterocycles like pyrazoles, oxadiazoles, and thiadiazoles, which are also crucial pharmacophores.[12][13]

A. Pyrazole Synthesis: A Classic Cyclocondensation Approach

Pyrazoles are synthesized via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[12][14] Mucochloric acid, in its open form, provides the necessary dicarbonyl-like backbone.

Causality of the Synthetic Strategy: The reaction of mucochloric acid with hydrazine derivatives (like phenylhydrazine) in a suitable solvent leads to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen of the hydrazine moiety on the carboxylic acid group (or its activated form), followed by dehydration, yields the pyrazole ring. The regioselectivity of the final product can be influenced by the substitution on the hydrazine and the reaction conditions.[12]

Detailed Protocol 2: General Procedure for Pyrazole Synthesis from Mucochloric Acid Derivatives

This protocol outlines a general approach that can be adapted for various substituted pyrazoles.

  • Materials:

    • Mucochloric acid derivative (e.g., an ester or amide)

    • Substituted hydrazine (e.g., phenylhydrazine hydrochloride)

    • Ethanol or Acetic Acid

    • Base (e.g., sodium acetate, if starting with a hydrazine salt)

  • Procedure:

    • Dissolve the mucochloric acid derivative in ethanol or acetic acid.

    • Add the substituted hydrazine (if using a hydrochloride salt, add an equimolar amount of a base like sodium acetate).

    • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

    • Upon completion, cool the mixture and pour it into ice-cold water.

    • The solid pyrazole product will precipitate. Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole.[15][16]

B. Oxadiazole and Thiadiazole Synthesis: The Hydrazide Pathway

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are important heterocyclic motifs with a range of biological activities.[13][17] A common synthetic route to these compounds involves the cyclization of an acylhydrazide (acid hydrazide).[18][19][20]

Causality of the Synthetic Strategy: Mucochloric acid can be converted to its corresponding acid hydrazide by reaction with hydrazine hydrate. This key intermediate can then be cyclized to form either an oxadiazole or a thiadiazole ring. For oxadiazoles, cyclization can be achieved by reacting the hydrazide with a source of one carbon atom, such as formic acid or carbon disulfide, often followed by a dehydration step.[18][19] For thiadiazoles, the hydrazide is typically reacted with a sulfur source like phosphorus pentasulfide or by cyclizing a thiosemicarbazide intermediate.[18][20]

Visualizing the Workflow: The Acid Hydrazide Route

G MCA Mucochloric Acid AcidChloride Mucochloroyl Chloride MCA->AcidChloride SOCl₂ AcidHydrazide Mucochloroyl Hydrazide AcidChloride->AcidHydrazide N₂H₄·H₂O Oxadiazole 1,3,4-Oxadiazole Derivative AcidHydrazide->Oxadiazole e.g., HCOOH, P₂O₅ (Cyclodehydration) Thiadiazole 1,3,4-Thiadiazole Derivative AcidHydrazide->Thiadiazole e.g., P₂S₅ or CS₂ then cyclize (Cyclosulfurization) caption Synthesis via Acid Hydrazide Intermediate.

Sources

Application

Application of Mucochloric Acid in the Synthesis of Furanone Derivatives: A Methodological Guide

Introduction Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone, MCA) is an inexpensive, highly functionalized building block widely utilized in organic synthesis[1]. Characterized by a lactone-like structure, two r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone, MCA) is an inexpensive, highly functionalized building block widely utilized in organic synthesis[1]. Characterized by a lactone-like structure, two reactive chlorine atoms, and a hydroxyl group, the 2(5H)-furanone moiety serves as a privileged scaffold found in numerous natural products and pharmaceuticals exhibiting potent anti-inflammatory and cytotoxic activities[2]. This application note details the mechanistic principles, optimized protocols, and troubleshooting strategies for derivatizing MCA, designed for researchers and drug development professionals.

Mechanistic Causality and Structural Dynamics

The synthetic versatility of MCA stems from its tautomeric equilibrium and the differential reactivity of its functional centers. In solution, MCA exists in a dynamic equilibrium between its cyclic 3,4-dichloro-5-hydroxy-2(5H)-furanone form and its acyclic (Z)-2,3-dichloro-4-oxo-butenoic acid form[3].

  • pH-Dependent Reactivity: The pH of the reaction medium dictates the dominant reactive pathway. Acidic conditions protonate the C-5 hydroxyl group, generating an electrophilic oxocarbenium intermediate that readily undergoes nucleophilic attack by alcohols or thiols to form stable ethers or thioethers[4][5]. Conversely, basic conditions promote the opening of the furanone ring to the acyclic aldehyde form. This open form can facilitate C-4 substitution via addition-elimination mechanisms, though it can also lead to degradation if the pH is not carefully controlled[3][6].

  • Reductive Amination: The C-5 position can undergo direct reductive amination. By treating MCA with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the intermediate imine is selectively reduced without disturbing the halogenated double bond, yielding highly functionalized γ-butyrolactams[5][7].

MCA_Reactivity MCA Mucochloric Acid (MCA) Cyclic Furanone Form Acyclic Acyclic Tautomer (Z)-2,3-dichloro-4-oxo-butenoic acid MCA->Acyclic Basic pH Equilibrium C5_Ether C-5 Etherification / Esterification (5-Alkoxy/Aryloxy Derivatives) MCA->C5_Ether Acidic pH + ROH / H+ Red_Amination Reductive Amination (N-Substituted Lactams) MCA->Red_Amination NaBH(OAc)3 + R-NH2 C4_Subst C-4 Nucleophilic Substitution (Addition-Elimination Products) Acyclic->C4_Subst Nucleophiles (Basic Conditions)

Divergent synthetic pathways of mucochloric acid driven by pH and reagent selection.

Quantitative Data: Yields of Key MCA Derivatives

The following table summarizes the expected yields and optimized conditions for synthesizing various furanone derivatives from MCA, providing a benchmark for reaction efficiency.

Derivative ClassReagents & ConditionsYield RangeRef.
5-Alkoxy-3,4-dichloro-2(5H)-furanones Alcohols (e.g., Isopropanol), cat. H₂SO₄, Reflux (Dean-Stark)70–96%[5][8]
5-Methoxycarbonyloxy derivative Methyl chloroformate, DIPEA, RT82%[1]
5-Arylthio derivatives Aromatic thiols, Acidic medium70–84%[1][4]
N-Substituted Lactams Amino alcohols, NaBH(OAc)₃, DCM, RT64–76%[1][7]
Mucochloric benzoic anhydride Benzoyl chloride, 100-110°C95%[3]

Experimental Protocols

The following self-validating protocols have been optimized for high yield and purity.

Protocol A: Synthesis of 3,4-Dichloro-5-isopropoxy-2(5H)-furanone (C-5 Etherification)

Causality Insight: This reaction utilizes a Dean-Stark trap to continuously remove water, driving the acid-catalyzed equilibrium toward the ether product. Toluene is chosen as the solvent because it forms a favorable azeotrope with water, allowing for efficient dehydration[8].

  • Setup: Equip a 1-L round-bottomed flask with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and an argon bubbler.

  • Reagents: Charge the flask with 50.7 g (0.30 mol) of mucochloric acid, 46 mL (0.60 mol) of isopropyl alcohol, 300 mL of toluene, and 20 drops of concentrated sulfuric acid[8].

  • Reaction: Heat the mixture to reflux with continuous stirring for approximately 18 hours. Monitor the separation of water in the Dean-Stark trap to ensure reaction completion[8].

  • Workup: Cool the solution to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine[8].

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and distill the residue to yield the product as a clear, colorless liquid (bp 90–91°C at 1.5 mm Hg)[8].

Protocol B: Direct Reductive Amination of Mucochloric Acid

Causality Insight: Glacial acetic acid is used as a catalyst to facilitate imine formation. NaBH(OAc)₃ is specifically selected over stronger reducing agents (like LiAlH₄ or NaBH₄) because it is mild enough to reduce the imine selectively without reducing the lactone carbonyl or causing dehalogenation[7].

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere, prepare a 0.2 M solution of mucochloric acid (1.0 equiv.) in anhydrous dichloromethane (DCM)[7].

  • Imine Formation: Add the desired primary or secondary amine (1.1 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 equiv.). Stir at room temperature for 30 minutes[7].

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 to 2.0 equiv.) portion-wise to control the mild exotherm. Continue stirring at room temperature for 2–24 hours, monitoring progress via TLC[7].

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous phase twice with DCM[7].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via silica gel column chromatography (eluent: ethyl acetate/hexane)[7].

Troubleshooting & Optimization

  • Formation of Mucochloric Anhydride: Prolonged heating of MCA in the presence of strong dehydrating agents (e.g., concentrated sulfuric acid during reflux) can lead to the formation of mucochloric anhydride, significantly lowering the yield of the desired C-5 derivative[3].

    • Solution: If anhydride formation is detected, lower the reaction temperature or substitute sulfuric acid with a milder catalyst such as p-toluenesulfonic acid (p-TSA)[3][5].

  • Product Hydrolysis: Amide and ester derivatives of MCA are susceptible to hydrolysis during aqueous workup if the pH is too extreme[3].

    • Solution: Ensure that neutralization steps (e.g., using NaHCO₃) are performed swiftly and that the product is not left stirring in basic or highly acidic aqueous solutions for extended periods.

References

  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. nih.gov. 1

  • Application Notes and Protocols: Reductive Amination of 3,4-Dihalo-2(5H)-Furanone Derivatives. benchchem.com. 7

  • Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials... benthamdirect.com.2

  • Technical Support Center: Synthesis of Mucochloric Acid Derivatives. benchchem.com. 3

  • Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. tandfonline.com. 4

  • 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one - Organic Syntheses. orgsyn.org. 8

  • Convenient synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone glycoconjugates. scispace.com. 6

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. nih.gov. 5

Sources

Method

Reductive amination of mucochloric acid to produce gamma-butyrolactams.

Application Note: Reductive Amination of Mucochloric Acid for the Synthesis of γ -Butyrolactams Strategic Context and Significance Mucochloric acid (3,4-dichloro-5-hydroxy-5H-furan-2-one) is an exceptionally dense, comme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination of Mucochloric Acid for the Synthesis of γ -Butyrolactams

Strategic Context and Significance

Mucochloric acid (3,4-dichloro-5-hydroxy-5H-furan-2-one) is an exceptionally dense, commercially available C-4 building block. Despite its low cost and high degree of functionality—featuring a (Z)-configured carbon-carbon double bond, two reactive halogens, and two distinct carbonyl equivalents—it has historically been underutilized in organic synthesis [2]. The primary barrier has been its perceived instability under basic conditions and the challenge of selectively manipulating its functional groups.

However, transforming mucochloric acid via direct reductive amination bypasses these stability issues by operating under mildly acidic to neutral conditions. This transformation provides direct access to highly functionalized α,β -unsaturated γ -butyrolactams. These lactams are critical synthetic precursors for biologically active pyrrolidines and γ -amino acids, including the blockbuster GABA analog, pregabalin [2].

Mechanistic Rationale & Reagent Selection

The transformation of mucochloric acid into a γ -butyrolactam is a precise cascade process. In solution, mucochloric acid exists predominantly in its cyclic lactone form (a hemiacetal). To initiate the reaction, this cyclic form must equilibrate with its open-chain aldehyde isomer.

  • Amine Condensation : The open-chain aldehyde undergoes nucleophilic attack by the primary amine to form an imine intermediate.

  • Selective Reduction : We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike sodium borohydride (NaBH₄), which is overly aggressive and would indiscriminately reduce the aldehyde directly to an alcohol (preventing imine formation), NaBH(OAc)₃ is exceptionally mild and selective for imines and iminium ions [1].

  • Cyclization : Following reduction, the resulting secondary amine spontaneously undergoes intramolecular cyclization with the adjacent carboxylic acid (or ester equivalent) to form the stable γ -butyrolactam ring, expelling water.

Mechanism N1 Mucochloric Acid (Lactone Form) N2 Mucochloric Acid (Open Aldehyde) N1->N2 Equilibrium N3 Imine Intermediate (via Condensation) N2->N3 + Amine (cat. AcOH) N4 Reduced Amine (via Borohydride) N3->N4 Reduction N5 Ring Closure (-H2O) N4->N5 Cyclization N6 γ-Butyrolactam Product N5->N6

Figure 1: Mechanistic pathway from mucochloric acid to highly functionalized γ-butyrolactams.

Optimization of Reaction Conditions

To drive the initial imine formation, an acidic environment is required. However, the choice of solvent and acid concentration is the critical variable determining the yield. Initial literature attempts utilized a 1:1 mixture of dichloromethane (DCM) and acetic acid (AcOH) to ensure the solubility of all components. However, this high concentration of acid led to diminished yields, likely due to the competitive degradation of mucochloric acid. By transitioning to anhydrous DCM with only a catalytic amount of glacial acetic acid, the yield of the N-benzyl lactam improved dramatically [1].

Table 1: Optimization of Reaction Conditions for Reductive Amination

EntryAmine TypeSolvent SystemReducing AgentYield (%)Observation / Causality
1BenzylamineDCM / AcOH (1:1)NaBH(OAc)₃46%High acid concentration leads to degradation of mucochloric acid.
2BenzylamineDCM (cat. AcOH)NaBH(OAc)₃76%Catalytic acid optimally drives imine formation without degrading the substrate.
3Aniline (Aryl)DCM (cat. AcOH)NaBH(OAc)₃~70%Well-tolerated for less nucleophilic aromatic amines.
4AlkylamineDCM (cat. AcOH)NaBH(OAc)₃~68%Effective for highly nucleophilic aliphatic amines.

Standard Operating Protocol (SOP): Reductive Amination

This protocol is adapted from the foundational methodology established by [1] and further standardized by chemical suppliers [3]. It is designed to be a self-validating workflow; visual cues and TLC monitoring are embedded to ensure strict process control.

Workflow Step1 1. Reagent Mixing Mucochloric Acid + Amine Step2 2. Imine Formation Stir at RT (30 min) Step1->Step2 Step3 3. Reductive Amination NaBH(OAc)3 Addition Step2->Step3 Step4 4. Reaction Monitoring TLC (2-4 hours at RT) Step3->Step4 Step5 5. Aqueous Workup NaHCO3 Quench & Extract Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the reductive amination of mucochloric acid.

Materials & Safety
  • Mucochloric Acid : 1.0 mmol (169 mg). Safety: Corrosive and acutely toxic (H301, H314). Handle exclusively in a certified fume hood [4].

  • Amine (e.g., Benzylamine) : 1.1 mmol (118 mg / ~120 µL).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : 1.5 mmol (318 mg).

  • Solvent : Anhydrous Dichloromethane (DCM), 5.0 mL.

  • Catalyst : Glacial Acetic Acid, 0.1 mmol (~6 µL).

Step-by-Step Execution
  • Substrate Dissolution : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 169 mg of mucochloric acid in 5.0 mL of anhydrous DCM (0.2 M). The solution should be clear.

  • Amine Addition : Add 1.1 mmol of the selected amine dropwise at room temperature.

  • Acid Catalysis : Introduce 6 µL of glacial acetic acid.

    • Causality: This catalytic acid accelerates the hemiacetal-to-aldehyde equilibrium and protonates the intermediate carbinolamine to facilitate water elimination, driving imine formation.

  • Imine Maturation : Stir the mixture at room temperature for 30 minutes.

    • In-Process Control: A slight color change (often pale yellow) indicates successful imine formation.

  • Reductive Amination : Slowly add 318 mg of NaBH(OAc)₃ portion-wise over 5 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents rapid hydrogen gas evolution, ensuring the reducing agent is not prematurely depleted.

  • Reaction Monitoring : Stir the suspension at room temperature. Monitor via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) mobile phase.

    • In-Process Control: The mucochloric acid starting material (highly UV active, stains readily with KMnO₄) should be completely consumed within 2 to 4 hours, replaced by a new, higher-Rf product spot corresponding to the lactam.

Workup & Isolation
  • Quenching : Once TLC indicates complete conversion, carefully quench the reaction by adding 5.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 10 minutes until gas evolution ceases.

    • Causality: This neutralizes the acetic acid and safely destroys any unreacted borohydride species.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Washing & Drying : Wash the combined organic layers with 10 mL of saturated brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration & Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel to afford the pure N-substituted-3,4-dichloro-1,5-dihydro-pyrrol-2-one product.

References

  • Zhang, J., Blazecka, P. G., & Davidson, J. G. (2003). First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams. Organic Letters, 5(4), 553-556.[Link]

  • Blazecka, P. G., et al. (2003).
Application

Application Note: Synthesis and Evaluation of Mucochloric Acid Glycoconjugates for Anticancer Research

An Application Note for Drug Discovery & Development Introduction: The Rationale for Glycoconjugating Mucochloric Acid Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its derivatives have garnered significan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery & Development

Introduction: The Rationale for Glycoconjugating Mucochloric Acid

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The highly functionalized α,β-unsaturated γ-lactone core serves as a versatile starting point for creating compounds with potential cytotoxic effects against cancer cells.[1][2] The molecular targets for related furanone derivatives include critical cellular machinery such as protein kinases, topoisomerase I, and the MDM2-p53 interaction pathway.[3]

Despite this promise, the development of small molecule inhibitors is often hampered by suboptimal pharmacokinetic profiles. Glycosylation offers a proven solution to enhance the drug-like properties of a parent compound.[3] Attaching sugar residues can:

  • Improve Aqueous Solubility and Bioavailability: Enhancing the ease of formulation and administration.

  • Modulate Bioactivity: The sugar moiety itself can interact with biological targets, leading to enhanced or novel mechanisms of action.

  • Enable Targeted Delivery: Cancer cells often overexpress certain glucose transporters (GLUTs), which can be exploited for targeted uptake of glycosylated drugs.

This guide focuses on a synthetic strategy that joins mucochloric acid derivatives with various sugar moieties through a stable 1,2,3-triazole linker, formed via the highly efficient and bio-orthogonal CuAAC "click" reaction.[3][4]

Part I: Synthesis and Characterization of MCA Glycoconjugates

The synthetic approach is a multi-step process designed for modularity, allowing for the combination of different MCA-derived backbones with a variety of sugar molecules. This modularity is key to building a compound library for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The general workflow involves three primary stages: functionalization of the MCA core with an alkyne group, preparation of the sugar azide, and the final "click" chemistry conjugation.

G cluster_0 Stage 1: MCA Functionalization cluster_1 Stage 2: Sugar Preparation cluster_2 Stage 3: Glycoconjugation (Click Chemistry) A Mucochloric Acid (MCA) C Propargyl-functionalized MCA Derivative (7) A->C H₂SO₄ (cat.) Toluene, Reflux B Propargyl Alcohol B->C G Final Glycoconjugate (10-26) C->G CuSO₄·5H₂O Sodium Ascorbate THF/Isopropanol/H₂O C->G D Per-O-acetylated Sugar F Sugar Azide (1-6) D->F SnCl₄ DCM E Azidotrimethylsilane (TMSN₃) E->F F->G F->G

Figure 1: General workflow for the synthesis of MCA glycoconjugates.

Protocol 1: Synthesis of 5-(Prop-2-yn-1-yloxy)-3,4-dichloro-2(5H)-furanone (7)

This protocol describes the functionalization of the mucochloric acid core with a terminal alkyne, which is essential for the subsequent click reaction. The reaction is a Fischer esterification adapted for this substrate.

Rationale: Toluene is used as the solvent to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards the product. A catalytic amount of strong acid (H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by propargyl alcohol.[3][1]

Materials:

  • Mucochloric acid (MCA)

  • Propargyl alcohol

  • Toluene, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) supplies (Silica gel plates, n-hexane/ethyl acetate 1:1 mobile phase)

Procedure:

  • Dissolve mucochloric acid (1.0 eq, e.g., 150 mg, 0.888 mmol) in toluene (5 mL) in a round-bottom flask.[3]

  • Add propargyl alcohol (10.0 eq, e.g., 517 µL, 8.878 mmol) to the stirred solution.[3]

  • Carefully add a catalytic amount of concentrated H₂SO₄ (0.05 eq, e.g., 3 µL, 0.044 mmol).[3]

  • Heat the mixture to reflux (approximately 110°C) and stir for 30-60 minutes.

  • Monitor the reaction progress by TLC until the starting material (MCA) is consumed.

  • Cool the reaction mixture to room temperature.

  • Add K₂CO₃ (0.05 eq, e.g., 4.5 mg, 0.044 mmol) to neutralize the sulfuric acid catalyst and stir for 30 minutes.[3]

  • Filter off the solid precipitate (K₂SO₄ and any unreacted K₂CO₃).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be purified by column chromatography if necessary, though it is often used directly in the next step.

Protocol 2: Synthesis of Sugar Azides (e.g., 1-azido-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose)

This protocol details the conversion of a per-O-acetylated sugar into a glycosyl azide. The azide serves as the other reactive partner for the click reaction.

Rationale: Tin(IV) chloride (SnCl₄) is a Lewis acid that activates the anomeric position of the peracetylated sugar, facilitating the displacement of the acetate group by the azide nucleophile from TMSN₃.[3] The reaction is performed under anhydrous conditions to prevent hydrolysis of the SnCl₄ catalyst and the activated sugar intermediate. The β-anomer is typically the major product due to thermodynamic stability and potential neighboring group participation from the C2-acetate.

Materials:

  • Per-O-acetylated sugar (e.g., pentaacetylglucose)

  • Azidotrimethylsilane (TMSN₃)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dissolve the per-O-acetylated sugar (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add azidotrimethylsilane (TMSN₃) (1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add SnCl₄ (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude sugar azide by flash column chromatography on silica gel.

Protocol 3: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the key conjugation step where the functionalized MCA core and the sugar azide are joined to form the final glycoconjugate.

Rationale: This reaction utilizes a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent (sodium ascorbate), to catalyze the cycloaddition between the terminal alkyne of the MCA derivative and the azide of the sugar.[3] The reaction is highly efficient and specific, proceeding under mild, aqueous-organic conditions, and typically results in high yields of the desired 1,4-disubstituted 1,2,3-triazole regioisomer.

Materials:

  • Propargyl-functionalized MCA derivative (7) (1.0 eq)

  • Sugar azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 eq)

  • Sodium ascorbate (0.4 eq)

  • Solvent system: Tetrahydrofuran (THF), isopropanol, and water

Procedure:

  • Prepare a solution of CuSO₄·5H₂O (0.2 eq) in water (2.5 mL).

  • Prepare a separate solution of sodium ascorbate (0.4 eq) in water (2.5 mL).

  • In a reaction flask, dissolve the sugar azide (1.0 eq) and the propargyl-functionalized MCA derivative (1.0 eq) in a 1:1 mixture of THF:isopropanol (10 mL).[3]

  • Add the sodium ascorbate solution to the reaction flask, followed by the CuSO₄ solution. A color change is typically observed.

  • Stir the resulting mixture vigorously at room temperature for 24 hours.[3]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude glycoconjugate by flash column chromatography on silica gel to obtain the final product.

Protocol 4: Structural Characterization of Glycoconjugates

Confirming the structure of the final compounds is a critical, self-validating step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is standard.

Rationale: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule, confirming the formation of the triazole ring and the integrity of the sugar and MCA moieties.[3][5] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition of the synthesized molecule.[6]

¹H NMR Spectroscopy:

  • Expected Signals: Look for the characteristic singlet of the triazole proton (typically δ 7.5-8.5 ppm). The anomeric proton of the sugar (H-1') will appear as a doublet, and its coupling constant can help confirm the stereochemistry (e.g., J ≈ 8-9 Hz for a β-anomer).[6] Signals corresponding to the furanone ring and the propargyl linker protons will also be present.

  • Procedure: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher NMR spectrometer.

¹³C NMR Spectroscopy:

  • Expected Signals: Look for the two carbon signals of the triazole ring (typically δ 120-150 ppm). Also, confirm the presence of the carbonyl carbon from the furanone ring (δ > 160 ppm) and the anomeric carbon of the sugar (δ 85-105 ppm).

  • Procedure: Use the same sample as for ¹H NMR and acquire a proton-decoupled ¹³C spectrum.

High-Resolution Mass Spectrometry (HRMS):

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode. The observed mass of the [M+H]⁺ or [M+Na]⁺ ion should match the calculated exact mass within a small error margin (e.g., < 5 ppm).

Part II: In Vitro Anticancer Evaluation

Once synthesized and characterized, the novel glycoconjugates must be evaluated for their biological activity. The following protocols outline a standard cascade for in vitro anticancer screening.

Screening Cascade for Anticancer Activity

G A Cancer Cell Line Culture (e.g., HCT116, MCF-7) B Primary Screening: Cytotoxicity Assay (MTT) A->B C Data Analysis: Calculate IC₅₀ Values B->C D Secondary Assays on Potent Compounds C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Mechanistic Studies (e.g., Western Blot) E->G F->G

Figure 2: Workflow for in vitro evaluation of novel compounds.

Protocol 5: Cell Culture and Maintenance

Rationale: Using established, well-characterized human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) ensures reproducibility and allows for comparison with existing literature data.[7][8] Aseptic technique is paramount to prevent contamination.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7 from ATCC)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[7]

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at a lower density.

Protocol 6: Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[7]

Procedure:

  • Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24 hours.[9]

  • Prepare serial dilutions of the test glycoconjugates in culture medium. A typical concentration range is 0.01 to 100 µM.[9] Include a vehicle control (e.g., DMSO).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.[3][9]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression analysis.

Table 1: Example In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDCore StructureSugar MoietyHCT116 (Colon)MCF-7 (Breast)
MCA-Glyc-01 FuranoneGlucose15.245.8
MCA-Glyc-02 FuranoneGalactose12.538.1
MCA-Glyc-03 FuranoneMannose25.6> 100
MCA-Pyrrol-01 2H-pyrrol-2-oneGlucose8.922.4
Doxorubicin (Control)N/A0.81.2

Data are hypothetical and for illustrative purposes only.

Protocol 7: Apoptosis Analysis by Annexin V-FITC/PI Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[7]

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.[7]

  • Analyze the cells immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Part III: Mechanistic Insights

The furanone core and its derivatives can induce cancer cell death through various mechanisms, including the induction of apoptosis.[3] Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. Its dysregulation is a hallmark of cancer.

Potential Mechanism of Action: Induction of Apoptosis

Many anticancer agents exert their effects by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The observed increase in the subG1 cell population after treatment with MCA derivatives is indicative of apoptosis.[3]

G compound MCA Glycoconjugate stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytoC Cytochrome c Release mito->cytoC apaf Apoptosome Formation (Apaf-1, Caspase-9) cytoC->apaf casp3 Caspase-3 Activation apaf->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 3: A potential intrinsic apoptosis pathway targeted by MCA glycoconjugates.

Conclusion

This application note provides a detailed framework for the rational design, synthesis, and biological evaluation of mucochloric acid glycoconjugates as potential anticancer agents. The described protocols for "click" chemistry conjugation offer a reliable and versatile method for generating novel chemical entities. The subsequent in vitro testing cascade allows for the systematic determination of cytotoxicity and the initial elucidation of the mechanism of action. The modular nature of this synthetic strategy enables the exploration of diverse sugar substitutions, which can significantly influence the selectivity and potency of the final compounds, thereby guiding future drug design efforts.[3][10]

References

  • Żurawska, K., Burdalska, D., Skonieczna, M., Byczek-Wyrostek, A., Dawicka, A., Kasprzycka, A., & Walczak, K. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Molecules, 28(7), 3125. [Link]

  • Reddy, M. V. R., Akula, B., Cosenza, S. C., & Reddy, E. P. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Pharmaceuticals, 5(6), 631–646. [Link]

  • Żurawska, K., Burdalska, D., Skonieczna, M., et al. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. MDPI. [Link]

  • Wang, J., et al. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]

  • Lattmann, E., et al. (2015). Novel anti-cancer agents derived from mucochloric acid. Trade Science Inc. Journals. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eissa, A. M. (2019). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 535–546. [Link]

  • ResearchGate. (n.d.). Analogs of mucochloric acid joined with sugar derivatives via 1,2,3-triazole linker in click chemistry reaction. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of the glycoconjugate. [Link]

  • Spadaro, M., et al. (2015). Characterization of the Conjugation Pattern in Large Polysaccharide–Protein Conjugates by NMR Spectroscopy. Angewandte Chemie International Edition, 54(44), 13015-13019. [Link]

  • Dunn, S., et al. (2015). Novel Anti-Cancer Agents Derived from Mucochloric Acid. TSI Journals. [Link]

  • Jones, G. L. (2015). NMR characterization of bacterial glycans and glycoconjugate vaccines. ResearchGate. [Link]

Sources

Method

Application Note: Advanced HPLC Methodologies for Mucochloric Acid and Its Derivatives

Target Audience: Analytical Chemists, Toxicologists, and Synthetic Organic Chemists in Drug Development. Executive Summary & Chemical Context Mucochloric acid (MCA; 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Synthetic Organic Chemists in Drug Development.

Executive Summary & Chemical Context

Mucochloric acid (MCA; 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly reactive, bifunctional electrophile. In the pharmaceutical and agrochemical industries, it serves as a versatile building block for synthesizing complex heterocycles, such as γ -butyrolactams and pyridazinones[1]. Conversely, in environmental toxicology, MCA is a notorious genotoxic disinfection byproduct (DBP) formed during the chlorination of drinking water, capable of reacting with DNA nucleosides to form mutagenic etheno-adducts[2][3].

The Analytical Challenge: Tautomerism and Reactivity

The primary challenge in the chromatographic analysis of MCA lies in its tautomeric nature. In aqueous solutions, MCA exists in an equilibrium between an open-chain formylcarboxylic acid and a closed cyclic 5-hydroxy-2(5H)-furanone.

  • Causality in Method Design: At neutral or basic pH, the carboxylic acid moiety ionizes, shifting the equilibrium toward the highly polar, open-chain form. This results in poor retention on standard reversed-phase (RP) columns and severe peak splitting or tailing. To establish a self-validating and reproducible HPLC method, the mobile phase must be strictly acidic (pH < 3.5 for direct analysis, or tightly buffered at pH 5.0 for adducts) to suppress ionization and lock the molecule into its more hydrophobic, cyclic furanone state.

Mechanistic Pathways & Analytical Workflows

Understanding the divergent reactivity of MCA is critical for selecting the correct sample preparation and detection strategies. When MCA reacts with primary amines in synthetic workflows, it undergoes reductive amination to form stable lactams[1]. When it reacts with endogenous nucleosides (like guanosine or adenosine), it forms bulky, UV-active ethenocarbaldehyde derivatives and etheno-adducts[2][3].

Pathway MCA Mucochloric Acid (MCA) (Cyclic Furanone Tautomer) Adducts Etheno-Adducts (e.g., 1,N2-ethenoguanosine) MCA->Adducts Genotoxic Pathway (In Vivo/Water) Lactams Lactam Derivatives (Pyrrol-2-ones) MCA->Lactams Synthetic Pathway (In Vitro) Nucleosides DNA Nucleosides (e.g., Guanosine, Adenosine) Nucleosides->Adducts Amines Primary Amines & Reductants (NaBH(OAc)3) Amines->Lactams

Divergent reaction pathways of mucochloric acid leading to DNA adducts and synthetic lactams.

Experimental Protocols

Protocol A: HPLC-MS/MS Determination of MCA-Nucleoside Adducts

This protocol is designed for toxicological screening, specifically isolating and quantifying adducts like 1,N²-ethenoguanosine and 1,N⁶-ethenoadenosine from biological matrices[3].

Rationale: Direct injection of depurinated DNA samples onto an LC-MS system leads to severe ionization suppression due to the overwhelming presence of unmodified, natural bases. A pre-analytical HPLC cleanup step is mandatory to enrich the trace adducts[4].

Step-by-Step Methodology:

  • DNA Hydrolysis: Digest 1.0 mg of treated DNA using standard enzymatic depurination protocols. Spike the sample with 10 ng of an isotopically labeled internal standard (e.g., [²H₃]-1,N²-ethenoguanosine) to ensure the protocol is self-validating against recovery losses[4].

  • Pre-HPLC Cleanup:

    • Inject the digest onto a preparative C18 column.

    • Mobile Phase: Hold at 100% 50 mM Ammonium Formate ( NH4​HCO2​ ), pH 5.0 for 5 minutes. Why Ammonium Formate? It provides the necessary buffering capacity to stabilize the adducts while remaining completely volatile, preventing salt deposition in the MS source[4].

    • Elution: Apply a linear gradient of 0–50% Methanol over 30 minutes at 2.5 mL/min[4].

    • Fraction Collection: Monitor absorbance at 254 nm. Collect fractions eluting between 14.5–16.7 min and 20.0–22.3 min (where bulky etheno-adducts elute). Lyophilize to remove buffer salts[4].

  • Analytical HPLC-MS/MS:

    • Column: Narrow-bore C18 (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: 10 mM NH4​CH3​CO2​ (pH 5.5) and Methanol.

    • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Protocol B: Direct HPLC-UV Monitoring of MCA Reductive Amination

This protocol is optimized for synthetic chemists monitoring the conversion of MCA to N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones[1].

Rationale: Because synthetic reaction mixtures contain high concentrations of starting materials and products, UV detection is sufficient. The extended conjugation of the furanone ring allows for sensitive detection at 254–290 nm.

Step-by-Step Methodology:

  • Sample Quenching: Aliquot 10 µL of the reaction mixture (MCA, amine, and NaBH(OAc)3​ in dichloromethane)[1]. Quench into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to immediately halt the reduction and protonate the amine.

  • Chromatographic Separation:

    • Column: Hypersil ODS or equivalent C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Crucial for maintaining MCA in its cyclic form.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to extract chromatograms at 254 nm (for lactam products) and 290 nm (for residual MCA)[3].

Workflow N1 Sample Matrix (DNA Digest or Synthesis) N2 Sample Cleanup (Fractionation / Quenching) N1->N2 N3 HPLC Separation (C18, Acidic/Buffered Mobile Phase) N2->N3 N4 Detection (UV 254-325nm / ESI-MS/MS) N3->N4

Analytical workflow for the isolation and HPLC detection of mucochloric acid and derivatives.

Quantitative Data & Chromatographic Parameters

To facilitate method transfer, the following tables summarize the critical chromatographic parameters and expected retention behaviors based on validated literature[2][3][4].

Table 1: Comparison of HPLC Method Parameters

ParameterProtocol A: MCA-Nucleoside AdductsProtocol B: MCA & Lactam Derivatives
Primary Goal Trace quantification (Genotoxicity)Reaction monitoring (Synthesis)
Analytical Column Narrow-bore C18 (2.1 mm ID)Standard C18 (4.6 mm ID)
Aqueous Mobile Phase 10–50 mM NH4​HCO2​ (pH 5.0–5.5)Water + 0.1% Formic Acid (pH ~2.7)
Organic Modifier Methanol (CH₃OH)Acetonitrile (CH₃CN)
Elution Profile Linear Gradient (0–50% Organic)Linear Gradient (10–90% Organic)
Detection Mode ESI-MS/MS (Positive MRM)UV-DAD (254 nm, 290 nm, 325 nm)
Limit of Quantitation ~3 pmol (on-column)~0.1 µg/mL

Table 2: Spectral Characteristics and Structural Causality

AnalyteUV λmax​ Structural Reason for UV Shift / Detection Choice
Mucochloric Acid (MCA) 254–290 nmConjugated double bond in the cyclic furanone ring[3].
Unmodified Nucleosides ~260 nmStandard purine/pyrimidine aromaticity.
Ethenocarbaldehyde Adducts 325 nmHighly extended conjugation from the addition of the ethenocarbaldehyde moiety shifts the absorption maximum significantly into the near-UV range[2].
Lactam Derivatives ~254 nmLoss of some conjugation compared to adducts; standard lactam absorption[1].

References

  • Formation of ethenocarbaldehyde derivatives of adenosine and cytidine in reactions with mucochloric acid. PubMed / NIH.2

  • Formation of 3,N4-ethenocytidine, 1,N6-ethenoadenosine, and 1,N2-ethenoguanosine in reactions of mucochloric acid with nucleosides. PubMed / NIH. 3

  • Analysis of 1,N2-Ethenoguanine and 5,6,7,9-Tetrahydro-7-hydroxy-9-oxoimidazo[1,2-a]purine in DNA Treated with 2-Chlorooxirane by High Performance Liquid Chromatography/Electrospray Mass Spectrometry. ACS Publications. 4

  • Application Notes and Protocols: Reductive Amination of 3,4-Dihalo-2(5H)-Furanone Derivatives. Benchchem. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Mucochloric Anhydride Formation in Synthesis

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for mucochloric acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for mucochloric acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation of mucochloric anhydride, a common and often problematic byproduct in various synthetic routes. We provide field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to empower you to optimize your reactions, improve yields, and ensure product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding mucochloric anhydride.

Q1: What is mucochloric anhydride, and why is its formation a concern?

A: Mucochloric anhydride is formed when two molecules of mucochloric acid condense with the elimination of a water molecule. Its formation is a significant concern for several reasons:

  • Yield Reduction: It consumes the starting material, directly lowering the theoretical maximum yield of your desired product.

  • Purification Complexity: The anhydride has different physicochemical properties (solubility, polarity) than the parent acid, which can complicate downstream purification processes like crystallization or chromatography.

  • Reactive Byproduct: As a reactive anhydride, it can engage in side reactions with nucleophiles in your reaction mixture (e.g., amines, alcohols), leading to a more complex product profile and further reducing the yield of the target molecule.[1][2]

Q2: What are the primary chemical drivers that promote mucochloric anhydride formation?

A: The formation of mucochloric anhydride is fundamentally a dehydration reaction. The key drivers are:

  • Heat: Elevated temperatures provide the activation energy needed to overcome the barrier for intermolecular condensation and water elimination.[3]

  • Dehydrating Conditions: The presence of strong dehydrating agents or processes that actively remove water from the system (like azeotropic distillation with a Dean-Stark trap) will shift the equilibrium towards anhydride formation.[3][4]

  • Acid Catalysis: The presence of a Brønsted or Lewis acid catalyst can significantly accelerate anhydride formation. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a second molecule of mucochloric acid.

Q3: How can I reliably detect and quantify mucochloric anhydride in my reaction mixture?

A: Several analytical techniques can be employed:

  • Infrared (IR) Spectroscopy: This is a powerful diagnostic tool. Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching peaks, typically found at higher wavenumbers than the single C=O stretch of the corresponding carboxylic acid. This double-peak pattern is a strong indicator of anhydride presence.[5]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate mucochloric acid, its anhydride, and other components of the reaction mixture, allowing for quantification.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass identification, offering definitive confirmation of the anhydride's presence by its molecular weight.[8]

Q4: Is it possible to reverse the formation of mucochloric anhydride?

A: Yes. Mucochloric anhydride can be hydrolyzed back to two equivalents of mucochloric acid by reacting it with water.[2][9] This reaction can be slow at neutral pH but is accelerated by both acidic and basic conditions. This principle can be strategically employed during the reaction workup to eliminate the anhydride byproduct.[10][11]

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Scenario 1: Anhydride Formation During Reactions Requiring Heat

Problem: You are running a reaction that requires elevated temperatures (e.g., >60°C), and you observe significant formation of mucochloric anhydride.

Root Cause Analysis: Heating mucochloric acid, especially in non-aqueous or water-limited solvents, directly promotes the intermolecular dehydration reaction.[3] Each degree increase in temperature can exponentially increase the rate of this side reaction.

Solutions:

The goal is to find the minimum effective temperature for your desired reaction to proceed at an acceptable rate while minimizing the rate of anhydride formation.

  • Setup: Use a reaction vessel equipped with a contact thermometer and a PID-controlled heating mantle or oil bath. Avoid uncontrolled heating with standard heating mantles, which can create localized hotspots.

  • Experiment: Run a series of small-scale parallel reactions at different temperatures (e.g., 50°C, 60°C, 70°C).

  • Analysis: Monitor the reactions over time using an appropriate analytical technique (e.g., TLC, LC-MS) to track both the formation of your desired product and the anhydride byproduct.

  • Action: Select the lowest temperature that provides a reasonable balance between reaction time and byproduct formation. It is often better to run a reaction for a longer time at a lower temperature.

If your reactants and desired product are stable in the presence of water, adding a controlled amount of water to the solvent system can suppress anhydride formation by Le Châtelier's principle.

  • Solvent Selection: Choose a solvent system (e.g., Dioxane/H₂O, THF/H₂O, Acetonitrile/H₂O) in which all reactants are sufficiently soluble.

  • Optimization: Experiment with the percentage of water in the co-solvent mixture. Start with a higher water content (e.g., 10-20% v/v) and gradually decrease it if the primary reaction rate is too slow.

  • Caution: Be aware that water can act as a competing nucleophile in some reactions. This method is most suitable when your primary nucleophile is significantly more reactive than water.

Scenario 2: Anhydride Formation Accelerated by Acid Catalysts

Problem: Your desired transformation requires an acid catalyst, but you observe that the catalyst also speeds up the formation of mucochloric anhydride.

Root Cause Analysis: Protons (H⁺) from the catalyst activate the carbonyl group of mucochloric acid, making it a prime target for nucleophilic attack by another mucochloric acid molecule, thus accelerating the dehydration process.

Solutions:

Not all acid catalysts are equal. A milder acid or a lower catalyst loading may be sufficient for your primary reaction without excessively promoting the side reaction.

  • Screening: Test a range of acid catalysts with varying pKa values. Consider alternatives to strong mineral acids (e.g., H₂SO₄) like p-toluenesulfonic acid (pTSA), benzenesulfonic acid, or even acidic resins that can be easily filtered off.[3]

  • Loading: For the chosen catalyst, run reactions with progressively lower loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).

  • Analysis: Monitor the reactions for both product and byproduct formation to identify the optimal catalyst and loading that maximizes the ratio of desired product to anhydride.

In some cases, unwanted acidity may arise from impurities in reagents or slow decomposition. An acid scavenger can neutralize this trace acidity without interfering with the main reaction.[12][13]

  • Selection: Choose a sterically hindered, non-nucleophilic base. Examples include Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) or Hünig's base (N,N-Diisopropylethylamine). These bases are effective at trapping free protons but are too bulky to act as nucleophiles.

  • Application: Add a small amount (e.g., 0.1-0.5 equivalents relative to any potential acid source, or a catalytic amount like 5-10 mol% if the acid source is unknown) of the acid scavenger at the beginning of the reaction.

  • Validation: Compare the reaction profile with and without the scavenger to confirm its efficacy in suppressing anhydride formation.

Part 3: Prophylactic Strategies & Data Summary

Proactive measures are the most effective way to prevent anhydride formation. The following table summarizes the key parameters to control.

Table 1: Key Parameters to Minimize Mucochloric Anhydride Formation

ParameterRecommended ConditionRationale / Action to Avoid
Temperature Maintain at the lowest effective level for the primary reaction. Use precise PID control.Avoid overheating and localized hotspots from uncontrolled heating sources.[3][14]
Solvent System Use anhydrous solvents only when strictly necessary. Consider aqueous co-solvents if compatible.Avoid refluxing in dehydrating solvents like benzene or toluene with a Dean-Stark trap unless the anhydride is the desired product.[3]
pH / Catalyst Use the mildest possible acid catalyst at the lowest effective loading.Avoid strong, non-volatile acids like H₂SO₄ where milder alternatives exist.
Additives Consider adding a non-nucleophilic base/acid scavenger if trace acidity is suspected.Do not add standard amine bases like triethylamine or pyridine if they can compete as nucleophiles.[15][16]
Workup Quench the reaction mixture into a cold, mildly basic aqueous solution (e.g., NaHCO₃) to hydrolyze any formed anhydride.Avoid direct concentration of the reaction mixture from organic solvents, which can promote anhydride formation from unreacted acid upon heating.
Part 4: Visualized Workflows and Mechanisms

Visual aids can help clarify the chemical processes and decision-making steps.

Mechanism of Acid-Catalyzed Anhydride Formation

The following diagram illustrates the step-by-step mechanism by which an acid catalyst promotes the dehydration of mucochloric acid.

Anhydride Formation Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination MCA1 Mucochloric Acid (Molecule 1) Activated_MCA Protonated Carbonyl (More Electrophilic) MCA1->Activated_MCA Protonation H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Activated_MCA->Tetrahedral_Int MCA2 Mucochloric Acid (Molecule 2) MCA2->Tetrahedral_Int Protonated_Anhydride Protonated Anhydride Tetrahedral_Int->Protonated_Anhydride Proton Transfer & Water Elimination Water H₂O Protonated_Anhydride->Water Final_Anhydride Mucochloric Anhydride Protonated_Anhydride->Final_Anhydride Deprotonation H_plus_regen H⁺ (Regenerated)

Caption: Acid-catalyzed formation of mucochloric anhydride.

Troubleshooting Decision Tree

This workflow guides the user through a logical process to diagnose and solve issues related to anhydride formation.

Troubleshooting Workflow start Anhydride Detected in Product Mixture cond1 Is the reaction run at T > 50°C? start->cond1 cond2 Is an acid catalyst used? cond1->cond2 No sol1 Implement Strict Temp Control (Protocol A) Consider Aqueous Co-Solvent (Protocol B) cond1->sol1 Yes cond3 Is anhydride present only after workup? cond2->cond3 No sol2 Screen Catalysts & Optimize Loading (Protocol C) Use Acid Scavenger (Protocol D) cond2->sol2 Yes sol3 Modify Workup: Quench with aq. NaHCO₃ Avoid high heat during solvent removal cond3->sol3 Yes end_node Optimized Process: Minimal Anhydride cond3->end_node No sol1->cond2 sol2->cond3 sol3->end_node

Sources

Optimization

Troubleshooting low yields in the synthesis of mucochloric acid derivatives.

Welcome to the Advanced Application Scientist Support Portal. Mucochloric acid (MCA) is a highly functionalized, inexpensive building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. Mucochloric acid (MCA) is a highly functionalized, inexpensive building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles. However, its unique structural properties—specifically its pseudoacid nature, dual vinylic chlorides, and ring-chain tautomerism—often lead to complex reaction mixtures and depressed yields.

This guide is designed to help researchers diagnose reaction failures, understand the mechanistic causality behind these issues, and implement self-validating protocols to optimize yields.

Mechanistic Diagnostic Dashboard

Before altering your reaction conditions, it is critical to identify which specific pathway of MCA reactivity you are attempting to exploit. Use the diagnostic workflow below to isolate the root cause of your low yields.

MCA_Workflow Start Low Yield in MCA Synthesis Q_Reaction Identify Target Reaction Start->Q_Reaction Type_Subst Vinylic Substitution (C-4/C-3) Q_Reaction->Type_Subst Type_C5 C-5 Acetalization/ Etherification Q_Reaction->Type_C5 Type_RedAm Reductive Amination (Lactam Formation) Q_Reaction->Type_RedAm Check_pH_Subst Check pH: Basic conditions promote ring-opening. Keep pH controlled. Type_Subst->Check_pH_Subst Check_Acid Check Catalyst: Requires Lewis/Brønsted acid. Type_C5->Check_Acid Check_Imine Check Imine Formation: Ensure acyclic aldehyde reacts before reduction. Type_RedAm->Check_Imine Opt_Subst Optimize: Use 1 eq nucleophile, low temp (0-20°C) Check_pH_Subst->Opt_Subst Opt_C5 Optimize: Use Dean-Stark or dehydrating agent Check_Acid->Opt_C5 Opt_RedAm Optimize: Use NaBH(OAc)3 in DCE/DCM Check_Imine->Opt_RedAm

Workflow for diagnosing and resolving low yields in mucochloric acid derivatization.

Core Troubleshooting FAQs

Q1: I am attempting a nucleophilic substitution, but I am getting a mixture of C-3 and C-4 substituted products. How do I improve regioselectivity? A: The two electronegative chlorine atoms on the 2(5H)-furanone ring possess different reactivities[1]. The C-4 position is significantly more electrophilic due to its conjugation with the carbonyl group (in the acyclic form) or the lactone carbonyl (in the cyclic form). To achieve high regioselectivity at C-4, you must strictly control the stoichiometry (1.0 to 1.05 equivalents of nucleophile) and maintain low temperatures (0 °C to 20 °C). Excess nucleophile or elevated temperatures provide enough activation energy to displace the less reactive C-3 chlorine, leading to bis-substitution.

Q2: My reaction at the C-5 position (hydroxyl substitution) is failing, and NMR shows a complex mixture of ring-opened byproducts. What is wrong? A: This is a classic issue of pH mismanagement. MCA exists in a delicate ring-chain tautomeric equilibrium between a cyclic lactol (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an acyclic aldehyde ((Z)-2,3-dichloro-4-oxobutenoic acid), governed by a pKa of 3.95[1]. At pH > 6.0, the open-chain aldehyde form dominates[2]. If you are trying to substitute the C-5 hydroxyl group (e.g., with thiols or alcohols), you must use acidic conditions . Acidic media protonate the C-5 hydroxyl, turning it into a viable leaving group while keeping the furanone ring closed. Conversely, basic conditions will force the ring open and promote substitution at the vinylic halogens instead[3].

Q3: I am synthesizing a lactam via reductive amination, but my yields are below 20%. How can I optimize this? A: Low yields in reductive amination of MCA usually stem from premature reduction. The proposed mechanism requires the acyclic form of MCA to first react with the primary amine to form an intermediate imine[4]. If you add your reducing agent too early, or if you use a harsh reducing agent like NaBH4, you will rapidly reduce the acyclic aldehyde directly to an alcohol, permanently bypassing lactam formation. You must allow the imine to pre-form for 1-2 hours and use a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3)[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to help you adapt the chemistry to your specific substrates.

Protocol A: Regioselective C-4 Nucleophilic Substitution

Objective: Selectively substitute the C-4 chlorine with a nucleophile (e.g., amine or thiol) while preserving the C-3 chlorine and the lactol ring.

  • Solvent Selection: Dissolve 1.0 mmol of MCA in 10 mL of an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

    • Causality: Aprotic solvents prevent premature solvolysis of the lactol and help maintain the cyclic tautomer equilibrium, protecting the latent aldehyde.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The C-4 vinylic chloride is highly activated. Lower temperatures kinetic-trap the reaction at mono-substitution, preventing bis-substitution at C-3.

  • Nucleophile Addition: Add exactly 1.05 mmol of the nucleophile dropwise over 10 minutes.

  • Base Addition: Add 1.1 mmol of a mild base (e.g., triethylamine).

    • Causality: TEA scavenges the HCl generated during the substitution, preventing acidic degradation of the product. It is mild enough not to force the MCA into its acyclic tautomer.

  • Self-Validation Checkpoint:

    • Analytical (HRMS): High-resolution mass spectrometry should confirm the correct mass-to-charge ratio. Crucially, the isotopic pattern must reflect the presence of exactly one chlorine atom (a ~3:1 ratio of M to M+2), confirming the loss of a single halogen[4].

Protocol B: Reductive Amination for Lactam Synthesis

Objective: Convert MCA into a functionalized γ-lactam via reaction with a primary amine.

  • Imine Pre-formation: Dissolve 1.0 mmol of MCA and 1.0 mmol of the primary amine in 12 mL of a 5:3 v/v mixture of Dichloromethane and Glacial Acetic Acid[4].

    • Causality: The acetic acid acts as a Brønsted acid catalyst, promoting the ring-opening of MCA to its acyclic aldehyde form and facilitating the nucleophilic attack of the amine to form the intermediate imine.

  • Equilibration: Stir the mixture at room temperature for 2 hours.

    • Causality: This dwell time ensures complete conversion of the aldehyde to the imine before any reducing agent is introduced.

  • Selective Reduction: Add 3.0 mmol of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise[4].

    • Causality: NaBH(OAc)3 is highly selective for imines over aldehydes. Once the imine is reduced to a secondary amine, an intramolecular nucleophilic attack on the pseudoacid rapidly closes the ring to form the desired lactam.

  • Self-Validation Checkpoint:

    • Analytical (NMR): In 1H NMR (DMSO-d6), successful lactam formation is definitively confirmed by the complete disappearance of the 5-CH proton (typically at 6.24 ppm) and the 5-hydroxyl proton (typically at 8.63 ppm) characteristic of the starting mucochloric acid[4].

Quantitative Optimization Matrix

Use this data matrix to benchmark your expected outcomes and quickly identify which parameters to adjust based on your target derivative.

Reaction TypeTarget PositionIdeal pH / ConditionCommon PitfallYield Optimization StrategyExpected Yield Range
Nucleophilic Substitution C-4 Vinylic CarbonNeutral to Mildly BasicBis-substitution at C-3Strict 1:1 stoichiometry, 0 °C65 - 85%
Acetalization / Etherification C-5 HydroxylAcidic (Lewis/Brønsted)Ring-opening to aldehydeDean-Stark trap, aprotic solvent70 - 90%
Reductive Amination C-5 (via open chain)Weakly Acidic (AcOH)Premature aldehyde reductionPre-form imine before NaBH(OAc)350 - 75%

References

  • Identification of Adducts Formed in Reaction of Adenosine with 3-Chloro-4-methyl-5-hydroxy- 2(5H)-furanone, a Bacterial Mutagen Present in Chlorine Disinfected Drinking Water Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors MDPI URL:[Link]

  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates MDPI URL:[Link]

  • Regioselectivity in the Thiylation Reactions of Tri- and Tetrahalogen 2(5H)-Furanone Derivatives ResearchGate URL:[Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Stereoisomeric Anhydrides of Mucochloric Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in managing the synthesis, isolation, and trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in managing the synthesis, isolation, and troubleshooting of mucochloric acid (MCA) pseudoanhydrides.

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized building block. However, its dehydration into an anhydride—specifically bis-(3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) ether—presents unique stereochemical challenges due to the formation of multiple diastereomers[1]. This guide provides field-proven insights, self-validating protocols, and mechanistic causality to ensure reproducible experimental outcomes.

Part 1: Core Principles & FAQs

Q1: Why does mucochloric acid form multiple anhydride stereoisomers during dehydration? A: Mucochloric acid exists in a tautomeric equilibrium between an acyclic aldehyde form and a cyclic hemiacetal (furanone) form. In solution, the cyclic 2(5H)-furanone form predominates. This cyclic structure possesses a stereogenic center at the C5 position (the hemiacetal carbon). When two MCA molecules undergo intermolecular dehydration, they form an ether linkage joining two chiral furanone rings. This combination yields two distinct diastereomers: a meso form (R,S / S,R), commonly referred to as the α -isomer, and a racemic pair (R,R / S,S), known as the β -isomer [2].

Q2: How do reaction conditions dictate the success of the dehydration? A: The formation of these pseudoanhydrides is an equilibrium-driven process favored by high temperatures and continuous water removal. Refluxing in non-polar solvents (like benzene or chlorobenzene) with an acid catalyst (e.g., benzenesulfonic acid) is required [1]. The causality here relies on Le Chatelier's principle: without the physical removal of water (typically via a Dean-Stark apparatus), the oxocarbenium intermediate will rapidly rehydrate, stalling the reaction and drastically reducing your yield.

Pathway A Mucochloric Acid (Acyclic Aldehyde) B Mucochloric Acid (Cyclic Hemiacetal) A->B Tautomerization C Acid Catalyst + Heat (-H2O) B->C Protonation D Oxocarbenium Ion Intermediate at C5 C->D Dehydration E Meso Anhydride (u03B1) (R,S / S,R) D->E Nucleophilic Attack (Opposite Face) F Racemic Anhydride (u03B2) (R,R / S,S) D->F Nucleophilic Attack (Same Face)

Mechanistic pathway of mucochloric acid dehydration into meso and racemic anhydrides.

Part 2: Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . Built-in validation checkpoints guarantee that you do not proceed to the next step unless the chemical prerequisites have been met.

Protocol: Acid-Catalyzed Dehydration and Fractional Crystallization

Objective: Synthesize mucochloric anhydride and separate the α (meso) and β (racemate) stereoisomers.

Reagents:

  • Mucochloric acid: 84 g (0.5 mole)

  • Benzene: 100 mL

  • 1,4-Dioxane: 50 mL

  • Benzenesulfonic acid (Catalyst): 1 g

Step-by-Step Methodology:

  • Assembly: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Combine the mucochloric acid, benzene, dioxane, and benzenesulfonic acid in the flask. Heat the mixture to a vigorous reflux.

  • Self-Validation Checkpoint (Water Removal): Maintain reflux for approximately 20 hours. Validation: Monitor the Dean-Stark trap. Do not stop the reaction until exactly 9 mL (0.5 mole) of water has been collected. This stoichiometric water volume confirms 100% theoretical conversion [1].

  • Primary Separation: Filter the solution while it is still hot to remove the initial crop of mixed crystals (approx. 10 g).

  • Isolating the β -Isomer: Recrystallize the initial hot-filtered fraction twice from a fresh 2:1 mixture of benzene and dioxane. The β -isomer (racemate) has lower solubility and will precipitate out as pure crystals (Yield: ~5 g).

  • Isolating the α -Isomer: Take the mother liquor from the original hot filtration, evaporate it to a small volume under reduced pressure, and cool it slowly to 4°C. The highly soluble α -isomer (meso) will crystallize out (Yield: ~45 g).

Part 3: Troubleshooting Guide

Even with robust protocols, environmental factors or slight deviations can cause issues. Use this guide to diagnose and correct experimental failures.

Issue 1: Incomplete Dehydration / Low Anhydride Yield

  • Causality: The Dean-Stark trap is failing to capture water efficiently, allowing it to reflux back into the reaction vessel and hydrolyze the oxocarbenium intermediate.

  • Solution: Insulate the Dean-Stark trap and the distillation column with glass wool to maintain vapor temperature. Ensure the benzene/dioxane azeotrope is boiling vigorously enough to carry the water over.

Issue 2: Co-crystallization of α and β Isomers

  • Causality: Rapid cooling of the mother liquor traps the more soluble α -isomer within the crystal lattice of the precipitating β -isomer.

  • Solution: Implement a controlled, linear cooling ramp (e.g., 0.5°C/min) rather than crash-cooling in an ice bath.

Troubleshooting Start Issue: Poor Isomer Separation Check1 Check Solvent Ratio (Benzene:Dioxane) Start->Check1 Action1 Adjust to 2:1 Ratio Check1->Action1 Incorrect Check2 Check Crystallization Temp Check1->Check2 Correct Action1->Check2 Action2 Slow Cooling (0.5°C/min) Check2->Action2 Crash Cooling Success Pure Alpha/Beta Isomers Check2->Success Optimal Cooling Action2->Success

Troubleshooting workflow for resolving poor stereoisomeric separation during crystallization.

Issue 3: Product Degradation During Storage

  • Causality: Mucochloric anhydride is highly susceptible to atmospheric moisture, which cleaves the ether bond, reverting the product back to mucochloric acid.

  • Solution: Store the final crystallized products in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or under an inert argon atmosphere.

Part 4: Quantitative Data Summary

Understanding the crystallographic and physical differences between the isomers is critical for accurate characterization (e.g., via XRD or NMR) [3].

PropertyMeso Isomer ( α -isomer)Racemic Isomer ( β -isomer)
Stereochemistry (R,S) / (S,R)(R,R) / (S,S)
Crystallographic Space Group Monoclinic P21​/n Tetragonal I41​/a
Typical Reaction Yield ~90% (relative to total anhydride)~10% (relative to total anhydride)
Furanoid C-O Bond Length 1.430 Å1.398 Å
Solubility in Benzene/Dioxane HighLow

References

  • Title: 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: MDPI (Molecules) URL: [Link]

  • Title: Mucochloric acid and its diastereomeric pseudoanhydrides Source: Journal of Chemical Crystallography (via ResearchGate) URL: [Link]

Optimization

Impact of pH on the stability and reactivity of mucochloric acid.

Technical Support Center: Mastering Mucochloric Acid (MCA) Reactivity Overview Mucochloric acid (MCA) is a highly functionalized and versatile building block in organic synthesis, possessing a hydroxyl group, two reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mastering Mucochloric Acid (MCA) Reactivity

Overview Mucochloric acid (MCA) is a highly functionalized and versatile building block in organic synthesis, possessing a hydroxyl group, two reactive chlorine atoms, and a lactone-like framework[1]. However, its reactivity is notoriously capricious. The key to mastering MCA lies in understanding its pH-dependent ring-chain tautomerism. At low pH, MCA exists primarily as the stable cyclic lactol (3,4-dichloro-5-hydroxy-2(5H)-furanone), while neutral to alkaline conditions drive the equilibrium toward the reactive, open-chain aldehyde form ((Z)-2,3-dichloro-4-oxo-2-butenoic acid)[2].

Section 1: Troubleshooting Guides & FAQs

Q1: During amine substitution reactions, my furanone ring opens, leading to complex degradation mixtures. How do I prevent this? The Causality: Amines act as both nucleophiles and bases. If the addition of an amine raises the reaction medium's pH into the alkaline range, the tautomeric equilibrium shifts dramatically. Basic conditions promote the opening of the furanone ring[3]. Once in the acyclic aldehyde form, the molecule is highly susceptible to unwanted nucleophilic attack at the formyl carbon, leading to polymerization and degradation. The Solution: You must decouple the amine's nucleophilicity from its basicity. Buffer the reaction system (pH 5.5–6.5) or use a non-nucleophilic base scavenger in strictly controlled stoichiometric amounts to maintain the cyclic furanone structure during the substitution.

Q2: I am attempting an acid-catalyzed esterification of MCA, but I am isolating a significant amount of a dimeric byproduct. What is happening? The Causality: While acidic conditions stabilize the furanone ring, combining strong acids (e.g., sulfuric or benzenesulfonic acid) with heat creates aggressive dehydrating conditions. This forces MCA to undergo intermolecular dehydration, resulting in the formation of mucochloric anhydride[3]. The Solution: Avoid strong dehydrating agents and prolonged heating. Switch to milder acid catalysts or perform the esterification at room temperature using coupling reagents (e.g., DCC/DMAP) to bypass the dehydration pathway entirely.

Q3: I need to synthesize 2,3-dichloroacrylic acid from MCA. What is the mechanistic pathway and the optimal pH? The Causality: This transformation requires deliberate alkaline hydrolysis. When exposed to a strong base (pH > 10), the acyclic form of MCA predominates. The hydroxide ions attack the formyl group, triggering a base-promoted deformylation (loss of formate) that yields 2,3-dichloroacrylic acid[4]. The Solution: See the validated alkaline hydrolysis protocol (Protocol B) below.

Section 2: Quantitative Data on pH Stability

The following table summarizes the relationship between pH, tautomeric state, and chemical stability to guide your reaction design.

pH RangePredominant TautomerChemical StabilityTypical Byproducts / Reactivity Profile
pH < 4 Cyclic (Furanone)Highly StableMucochloric anhydride (if heated)[3]
pH 5 – 7 Cyclic / Acyclic Eq.Moderately StableOptimal for selective furanone functionalization
pH 8 – 10 Acyclic (Aldehyde)UnstableAmine-induced ring-opening, degradation[3]
pH > 10 Acyclic (Aldehyde)Highly UnstableDeformylation to 2,3-dichloroacrylic acid[4]

Section 3: Mechanistic and Workflow Visualizations

Tautomerism MCA_Cyclic Cyclic Form 3,4-dichloro-5-hydroxy-2(5H)-furanone (Favored at pH < 7) MCA_Acyclic Acyclic Form (Z)-2,3-dichloro-4-oxo-butenoic acid (Favored at pH > 7) MCA_Cyclic->MCA_Acyclic Alkaline pH (>7) Anhydride Mucochloric Anhydride (Dehydration Byproduct) MCA_Cyclic->Anhydride Strong Acid + Heat Derivatives Furanone Derivatives (Target Compounds) MCA_Cyclic->Derivatives Buffered pH (5.5-6.5) Hydrolysis 2,3-Dichloroacrylic Acid (Deformylation Product) MCA_Acyclic->Hydrolysis Strong Base (pH > 10)

pH-Dependent Tautomerism and Reactivity Pathways of Mucochloric Acid.

Workflow Step1 1. Dissolve MCA in Aprotic Solvent Step2 2. Add Phosphate Buffer (Maintain pH 6.0) Step1->Step2 Step3 3. Add Nucleophile Dropwise at 0-5°C Step2->Step3 Step4 4. Monitor via TLC (Check for Ring-Opening) Step3->Step4 Step5 5. Acidic Quench (0.1 M HCl) Step4->Step5

Experimental Workflow for pH-Controlled Amidation of Mucochloric Acid.

Section 4: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Synthesis of N-Substituted Furanones Causality Focus: This protocol uses a biphasic system to act as a "pH sink," preventing the amine from driving the aqueous layer into the alkaline zone, thereby preserving the furanone ring.

  • Preparation: Dissolve 10 mmol of MCA in 20 mL of dichloromethane (DCM).

  • Buffering: Add 20 mL of a 0.5 M sodium phosphate buffer (pH 6.0) to create a biphasic mixture.

  • Controlled Addition: Cool the vigorously stirring mixture to 0–5°C using an ice bath. Add the amine (10 mmol) dropwise over 30 minutes. Self-Validation: The low temperature prevents localized alkaline spikes and suppresses exothermic degradation.

  • Monitoring: Monitor the organic layer via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the MCA spot (Rf ~0.2) without the appearance of baseline streaks indicates intact ring substitution.

  • Quenching: Once complete, immediately quench the reaction by adding 10 mL of cold 0.1 M HCl. Causality: This neutralizes any unreacted amine and locks the product in its stable cyclic form prior to phase separation and solvent evaporation.

Protocol B: Controlled Alkaline Hydrolysis to 2,3-Dichloroacrylic Acid Causality Focus: This protocol intentionally exploits the acyclic tautomer by using a strong base to drive deformylation[4].

  • Suspension: Suspend 50 g of MCA in 100 mL of distilled water and cool to 10°C.

  • Alkalinization: Slowly add a 20% (w/w) NaOH aqueous solution until the pH exceeds 12. Self-Validation: The suspension will clear as the highly soluble sodium salt of the acyclic form is generated.

  • Deformylation: Heat the solution to 40°C and stir for 1 hour.

  • Precipitation: Cool the vessel back to 0°C. Slowly add 37% HCl until the pH drops to 1. Causality: The sudden shift to highly acidic conditions protonates the newly formed 2,3-dichloroacrylic acid, drastically reducing its aqueous solubility and forcing it to precipitate.

  • Isolation: Filter the resulting white suspension via a centrifuge or Buchner funnel and dry under a vacuum. Expected yield: ~65-70%.

References

  • Title: SIDS Initial Assessment Report for Mucochloric Acid Source: OECD SIDS / UNEP Publications URL
  • Title: Technical Support Center: Synthesis of Mucochloric Acid Derivatives Source: BenchChem URL
  • Title: Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials Source: ResearchGate URL
  • Title: US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Strategies to Control Unwanted Byproducts in Mucochloric Acid Reactions

Welcome to the technical support center for mucochloric acid (MCA) chemistry. Mucochloric acid is a remarkably versatile C4 building block, prized for its dense functionalization, including a lactone ring, two reactive c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for mucochloric acid (MCA) chemistry. Mucochloric acid is a remarkably versatile C4 building block, prized for its dense functionalization, including a lactone ring, two reactive chlorine atoms, and a hydroxyl group.[1] This very reactivity, however, presents unique challenges, often leading to complex reaction mixtures and the formation of unwanted byproducts.

This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges. We will move beyond simple protocols to explain the mechanistic origins of common byproducts and provide robust, field-proven strategies to control them. Our goal is to empower you to optimize your reactions, improve yields, and ensure the purity of your target molecules.

Section 1: Understanding the Landscape of MCA Byproducts (FAQs)

This section addresses the fundamental "what" and "why" of common side reactions.

Q1: What are the most common unwanted byproducts in MCA reactions?

The primary byproducts stem from MCA's inherent reactivity and its existence in a pH-dependent equilibrium between its cyclic lactone form and an open-chain aldehyde form.[1][2] Key byproduct classes include:

  • Self-Condensation Products: Primarily stereoisomeric anhydrides formed by the dehydration of two MCA molecules. This is often promoted by acidic conditions and heat.[3]

  • Polymeric Tars: Dark, often insoluble materials resulting from uncontrolled polymerization. The conjugated system and multiple reactive groups of MCA make it susceptible to this pathway, especially at high temperatures or concentrations.

  • Isomeric Products: Due to multiple electrophilic sites (C-4 and C-5), reactions with nucleophiles can yield a mixture of constitutional isomers, complicating purification.[4][5]

  • Degradation Products: The furanone ring can be opened under basic conditions, leading to various acyclic species.[3] While sometimes a desired reactive pathway, it can also represent unwanted product degradation.[1][6]

Q2: My reaction mixture is turning dark brown/black. What's causing this polymerization?

The formation of dark, insoluble tars is a classic sign of runaway polymerization. MCA's structure, featuring an alkene conjugated with a carbonyl group, makes it susceptible to both free-radical and condensation polymerization pathways. This process is often initiated or accelerated by:

  • High Temperatures: Provides the activation energy for polymerization to outcompete the desired reaction.

  • High Reactant Concentrations: Increases the probability of intermolecular reactions leading to polymer chains.

  • Presence of Oxygen/Air: Can initiate free-radical polymerization.[7]

  • Prolonged Reaction Times: Allows for the slow buildup of polymeric material.

Q3: Why is achieving regioselectivity in substitution reactions so difficult?

MCA has two primary sites for nucleophilic attack: the chlorine-bearing carbon at C-4 and the hydroxyl-bearing carbon at C-5. Their relative reactivity is highly dependent on the reaction conditions. Direct substitution of the C-4 chlorine is possible, but the C-5 hydroxyl group can also be transformed into a labile leaving group, making it a prime site for substitution.[4][5] This competition between reactive sites often leads to mixtures of isomers unless conditions are carefully controlled.

Q4: What causes the furanone ring to open, and is this always a negative outcome?

The equilibrium between the cyclic 3,4-dichloro-5-hydroxy-2(5H)-furanone and its acyclic 2,3-dichloro-4-oxobut-2-enoic acid form is highly pH-dependent.[1][3] Basic conditions favor the open, acyclic form.

  • When it's a problem: If your target molecule is the furanone ring itself, ring-opening is a degradation pathway that can occur during a basic reaction or aqueous workup, leading to reduced yield and purification challenges.

  • When it's a strategy: For certain nucleophiles, particularly amines reacting with nucleosides, the ring-opening is a necessary mechanistic step. The reaction proceeds through the aldehyde of the acyclic form to yield halopropenal derivatives.[1][6][8] Understanding and controlling this equilibrium is key to success.

Section 2: Troubleshooting Guide: From Problem to Protocol

This section provides actionable solutions to specific experimental issues.

Issue 1: Formation of Insoluble Polymeric Tars
  • Symptom: Your reaction has produced a dark, intractable solid, significantly lowering the yield of your desired product.

  • Root Cause Analysis: The reaction conditions are likely too harsh, favoring polymerization over the intended transformation. Key culprits are excessive heat, high concentration, and the presence of radical initiators like atmospheric oxygen.

  • Preventative Protocol: Minimizing Polymerization

    • Inert Atmosphere: Begin by thoroughly drying all glassware (oven or flame-dried) and assembling it hot under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[9]

    • Solvent and Reagent Purity: Use anhydrous solvents. If necessary, distill them over a suitable drying agent.

    • Temperature Control: Submerge the reaction flask in a cooling bath (e.g., ice-water bath, 0 °C) before adding any reagents.

    • Controlled Reagent Addition: If the reaction is exothermic, add the most reactive reagent (often MCA itself or a nucleophile) slowly via a syringe pump or dropping funnel to the cooled, stirred solution. This keeps the instantaneous concentration low and allows for better heat dissipation.

    • Consider Inhibitors: For particularly stubborn cases, consider adding a small amount (0.1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture before adding other reagents.[7][10]

    • Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating, which can promote byproduct formation.

Issue 2: Uncontrolled Anhydride Formation
  • Symptom: Characterization data (e.g., NMR, Mass Spectrometry) shows a significant byproduct with a mass corresponding to a dimer of MCA minus a molecule of water.

  • Root Cause Analysis: Anhydride formation is a self-condensation reaction favored by dehydrating conditions, particularly high heat in the presence of an acid catalyst.[3]

  • Solution Workflow: Avoiding Anhydride Formation The correct strategy depends on the role of the C-5 hydroxyl group in your planned reaction.

    Anhydride_Prevention cluster_yes Path A: OH Group is Reactive cluster_no Path B: OH Group is a Spectator start Is the C-5 OH group a reactant/nucleophile? protect Step 1: Protect the OH group (e.g., as a carbonate or ester). [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VWFnLAqqXtlnAwvWPdbo6fGDXRKra5BoiZbs6K5EkgzAHyTZyO1BJVD8VIXUHZvtRjUwjWLTmgpfXrNwStYRU1QtWcJmwFwesUbcSQhz8cqFr98EqBx_RTVfIAzWZHxmRZsKVxZDMDPBzvE%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTfAdUmw3X5S13HMKKasx2zCFNIEKCY3V7D_DxpFGuQ_UHh7PAEDs5XReoK_ZYtUEKtxtY57rbsqGD0VnLPiMsyJvbLz-f7frQWL0bioGxNgeNcG9VztLnkDgRVR-yNZXCm08QcUIBqyH7ng%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3cLFpNwEkvGO3gMTt1uXD_GCaA-j4Of-MUPdRfhhxoOw5z7QRNyJ6tuttOPvjQi-NO6Wu2plBASQ4UgiPhjvEY0a81LGHD_o4SL9sZHCe6-2WhqIOcBD9Fj7ZaYn-e50sEAfKgA%3D%3D)] start->protect  Yes   conditions Maintain mild conditions: - Low temperature (0 °C to RT) - Avoid strong acid catalysts - Use stoichiometric base if needed start->conditions  No   react Step 2: Perform the desired reaction at other sites. protect->react deprotect Step 3: Deprotect the OH group if necessary. react->deprotect

    Caption: Decision workflow for preventing MCA anhydride formation.

    • If following Path A, a reliable method is to first convert the hydroxyl group to a carbonate, which also serves to activate the C-5 position for subsequent substitution.[4][11] (See Protocol 2 below).

Issue 3: Poor Regioselectivity in Nucleophilic Substitution
  • Symptom: You are reacting MCA with a nucleophile (e.g., amine, thiol) and obtaining a difficult-to-separate mixture of products substituted at different positions.

  • Root Cause Analysis: Both the C-4 and C-5 positions are electrophilic. The key to selectivity is to enhance the reactivity of one site over the other.

  • Optimization Strategy Table: Use the following parameters to steer the reaction towards your desired isomer.

ParameterTo Favor C-5 SubstitutionTo Favor C-4 SubstitutionRationale & Citation
MCA Activation Activate C-5 OH (e.g., convert to carbonate R-OCO-O-)Use MCA directly (as 5-hydroxy-furanone)The carbonate is an excellent, labile leaving group, making the C-5 carbon highly electrophilic and the preferred site for attack.[4][11]
Base Use a non-nucleophilic base (e.g., DIPEA, Et₃N)Use 2+ equivalents of the amine nucleophileA non-nucleophilic base neutralizes generated acid without competing for the electrophilic sites.[4][9] Using excess amine is viable if the amine is inexpensive.[12]
Solvent Aprotic solvents (e.g., Toluene, CH₂Cl₂)Protic solvents may be used but can lead to other side reactionsAprotic solvents are generally preferred for substitutions involving activated esters/carbonates to avoid solvolysis.[4]
Temperature 0 °C to Room TemperatureMay require higher temperaturesLower temperatures generally increase selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the highly activated C-5 carbonate.
Issue 4: Product Degradation During Workup or Purification
  • Symptom: Your crude reaction mixture appears clean, but the desired product is lost or new impurity spots appear during aqueous workup or silica gel chromatography.

  • Root Cause Analysis: Many MCA derivatives retain sensitivity to acid or base. The slightly acidic nature of standard silica gel can be sufficient to catalyze degradation or ring-opening of sensitive products.[3]

  • Best Practices for Gentle Purification

    • Aqueous Workup: If an aqueous wash is necessary, use saturated, pH-neutral, or buffered solutions like saturated sodium bicarbonate (if your product is stable to mild base) followed by brine. Work quickly and avoid leaving the product in the aqueous/organic mixture for extended periods.

    • Drying and Concentration: Dry the organic layer thoroughly with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (e.g., < 40°C).

    • Chromatography - Neutralize Your Stationary Phase:

      • Prepare a slurry of silica gel in your chosen eluent system.

      • Add 1% triethylamine (by volume) to the slurry and the mobile phase.

      • Pack the column with this neutralized slurry. The triethylamine will deactivate the acidic silanol groups, preventing on-column degradation.

    • Alternative Purification: If the product is still unstable, consider other methods:

      • Recrystallization: If your product is a solid, this is often the best method for achieving high purity.

      • Preparative TLC: For small scales, this can be a rapid and effective alternative to column chromatography.

Section 3: General Protocols for Robust MCA Reactions

Adherence to standardized, robust protocols can prevent many of the issues described above from the outset.

Protocol 1: General Anhydrous Reaction Setup

This protocol is a foundational workflow for most reactions involving MCA to prevent hydrolysis and other moisture-related side reactions.[9]

  • Glassware Preparation: Place all glassware (round-bottom flask, condenser, dropping funnel, etc.) and a magnetic stir bar in an oven at >120 °C for at least 4 hours (or flame-dry under vacuum).

  • Apparatus Assembly: Assemble the hot glassware quickly while flushing with a stream of dry inert gas (Nitrogen or Argon). Use septa to seal openings.

  • Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the rubber septa. Add solid reagents under a strong counter-flow of inert gas.

  • Execution: Maintain the inert atmosphere throughout the entire reaction, from initial setup to the final quench.

Protocol 2: Activation of the C-5 Hydroxyl via Carbonate Formation

This procedure is a key strategy for promoting selective C-5 substitution.[4][11]

  • Setup: In an anhydrous reaction flask (as per Protocol 1) under Argon, dissolve mucochloric acid (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Base Addition: Add diisopropylethylamine (DIPEA, Hünig's base, 1.2 eq.) dropwise to the stirred solution.

  • Activating Agent: Add methyl chloroformate (1.1 eq.) dropwise. A precipitate of diisopropylethylammonium chloride may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting MCA is consumed.

  • Use in situ: The resulting 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone is often used directly in the next step without isolation. The nucleophile (e.g., an amino alcohol, 1.0-1.2 eq.) can then be added directly to this mixture.[4][13]

Section 4: References

  • Gondela, E. & Walczak, K. (2011). Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions. Benchchem.

  • Gondela, E. & Walczak, K. (2011). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 16(5), 3921-3932. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Mucochloric Acid Derivatives. Benchchem.

  • Gondela, E. & Walczak, K. (2011). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Odesa I. I. Mechnykov National University.

  • Żurawska, K., Byczek-Wyrostek, A., Kasprzycka, A., & Walczak, K. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149.

  • Mowry, D. T. (1950). Preparation of mucochloric acid. Google Patents. US2821553A.

  • Kronberg, L., Asplund, D., Mäki, J., & Sjöholm, R. (1996). Reaction of Mucochloric and Mucobromic Acids with Adenosine and Cytidine: Formation of Chloro- and Bromopropenal Derivatives. Chemical Research in Toxicology, 9(8), 1257-1263. [Link]

  • Żurawska, K., Byczek-Wyrostek, A., Kasprzycka, A., & Walczak, K. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. [Link]

  • BASF AG. (1967). Production of mucochloric acid. Google Patents. US3352907A.

  • Chem LibreTexts. (n.d.). Reactions of Amines.

  • Velsicol Chemical Corp. (1968). Continuous production of mucochloric acid. Google Patents. US3407228A.

  • OECD SIDS. (2004). Mucochloric acid CAS: 87-56-9. UNEP Publications.

  • Kronberg, L., Asplund, D., Mäki, J., & Sjöholm, R. (1996). Reaction of Mucochloric and Mucobromic Acids with Adenosine and Cytidine: Formation of Chloro- and Bromopropenal Derivatives. ACS Publications. [Link]

  • Wikipedia. (n.d.). Mucochloric acid. Wikipedia.

  • MaChemGuy. (2016, March 17). Amines 4. Reactions with acids to form Salts. YouTube.

  • Mowry, D. T. (1950). Mucochloric Acid. I. Reactions of the Pseudo Acid Group. Journal of the American Chemical Society, 72(6), 2535–2537.

  • Walczak, K., et al. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. MDPI.

  • AdDent, Inc. (2025, January 13). Managing Polymerization Shrinkage in Dental Composites: Key Strategies for Optimal Results. AdDent, Inc.

  • Journal of Advanced Medical and Dental Sciences Research. (n.d.). Techniques to reduce polymerization shrinkage of resin-based composite.

  • Mondal, T. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 433. [Link]

  • Wako Pure Chemical Industries, Ltd. (n.d.). What is high performance polymerization inhibitor?

  • IOSR Journal of Dental and Medical Sciences. (n.d.). Contraction (shrinkage) in polymerization.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of Mucochloric Acid Derivatives: A Guide for Drug Discovery

The Structural Versatility of Mucochloric Acid (MCA) In the landscape of modern drug discovery, identifying highly functionalized, inexpensive starting materials is critical for developing novel therapeutics. Mucochloric...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Versatility of Mucochloric Acid (MCA)

In the landscape of modern drug discovery, identifying highly functionalized, inexpensive starting materials is critical for developing novel therapeutics. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) has emerged as a highly versatile scaffold. Its unique combination of a reactive aldehyde (in its open form), a carbon-carbon double bond, and two replaceable halogen atoms allows for the divergent synthesis of furanones, pyrrolones, lactams, and pyridazinones[1].

This guide provides an objective, data-driven comparison of the biological activities of MCA derivatives against standard therapeutic agents, focusing on their efficacy in oncology and infectious disease management.

Comparative Analysis of Biological Activities

Anticancer Efficacy: Furanones & Pyrrolones vs. Standard Chemotherapeutics

MCA serves as a direct precursor for furan-2(5H)-one and 2H-pyrrol-2-one derivatives. Recent advancements have demonstrated that modifying these cores with sugar moieties (glycoconjugates) and triisopropylsilyl groups significantly enhances their anticancer profile[2].

  • Mechanism & Efficacy: The introduction of a silyl group increases the lipophilicity of the compound, facilitating rapid cellular entry. Once inside, these derivatives trigger apoptosis by downregulating survivin and activating caspase-3[3]. In comparative in vitro assays, these derivatives caused a significant decrease in the viability of HCT116 (colon cancer) cells. However, MCF-7 (estrogen-dependent breast cancer) cells exhibited higher resistance, indicating that selectivity can be finely tuned based on the sugar substituent and the site of connection[2].

  • Advantage over Alternatives: Unlike broad-spectrum anti-metabolites like 5-Fluorouracil (5-FU), MCA glycoconjugates offer highly tunable selectivity. By leveraging click chemistry (e.g., 1,2,3-triazole linkers), researchers can tailor the bioavailability of the drug, targeting specific cancer cell lines while potentially minimizing off-target toxicity[2].

Quorum Sensing Inhibition: Lactams vs. Traditional Antibiotics

The rise of antimicrobial resistance necessitates alternatives to traditional bactericidal antibiotics. MCA can be converted into N-alkyl and N-aryl lactams via reductive amination, yielding potent Quorum Sensing Inhibitors (QSIs) against Pseudomonas aeruginosa[4].

  • Mechanism & Efficacy: Instead of killing the bacteria—which drives evolutionary resistance—these lactams competitively bind to the LasR receptor, blocking the AHL-mediated quorum sensing pathway necessary for biofilm formation. The ortho-hydroxyphenyl mucochloric analogue demonstrated exceptional efficacy, reducing Green Fluorescent Protein (GFP) fluorescence (a marker for QS activation) by 83% at 250 µM[4].

  • Advantage over Alternatives: This compound outperformed the standard positive control TP-5 and maintained nearly 70% inhibition even at lower concentrations (62.5 µM)[4]. By preserving bacterial growth while stripping virulence, these MCA derivatives present a sustainable alternative to traditional antibiotics.

Antimicrobial & Antioxidant Activity: Pyridazinones

Beyond furanones and lactams, the reaction of MCA with phenylhydrazines yields highly active pyridazinone derivatives[5].

  • Mechanism & Efficacy: Compounds such as 5-aryl-4-chloro-2-(3-chloro-phenyl)-2H-pyridazin-3-one exhibit dual action. They demonstrate strong antimicrobial activity against Staphylococcus aureus and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, alongside significant in vitro antioxidant activity (IC50 ~50.84)[5].

  • Advantage over Alternatives: The dual antimicrobial and antioxidant profile makes these derivatives highly valuable for treating complex infections where oxidative stress exacerbates tissue damage, a feature rarely found in standard single-target antibiotics.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of key MCA derivatives compared to standard alternatives.

Derivative ClassTarget Organism / Cell LinePrimary MechanismKey Efficacy MetricComparatorAdvantage over Alternative
Silylated Furan-2(5H)-ones HCT116 & MCF-7 Cancer CellsCaspase-3 activation; Survivin downregulationHigh cytotoxicity in HCT116; Tunable IC505-FluorouracilEnhanced lipophilicity; Tunable selectivity via click chemistry
N-Aryl Lactams (ortho-OH) P. aeruginosa (MH602)LasR Receptor Antagonism (QSI)83% QSI at 250 µMTP-5 / Fu-30High QSI without bactericidal selective pressure
Pyridazinones S. aureus, C. albicansCell wall/membrane disruption; ROS scavengingMIC: 12.5 µg/mL; Antioxidant IC50: 50.84Standard AntibioticsDual antimicrobial and antioxidant action

Mechanistic Pathways

BiologicalPathways cluster_Anticancer Anticancer Pathway cluster_Antimicrobial Antimicrobial & QSI Pathway MCA Mucochloric Acid (MCA) Core Scaffold Furanone Furan-2(5H)-ones & Glycoconjugates MCA->Furanone Click Chemistry / Silylation Lactams N-Aryl Lactams & Pyridazinones MCA->Lactams Reductive Amination Apoptosis Caspase-3 Activation & Survivin Downregulation Furanone->Apoptosis Intracellular Signaling CancerDeath Apoptosis in HCT116 & MCF-7 Cells Apoptosis->CancerDeath Phenotypic Response LasR LasR Receptor Antagonism (P. aeruginosa) Lactams->LasR Competitive Binding Biofilm Biofilm Inhibition & Bacterial Clearance LasR->Biofilm Quorum Sensing Blockade

Fig 1: Mechanistic divergence of MCA derivatives into anticancer and antimicrobial pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of N-Aryl Lactam QSI Candidates
  • Reaction Setup: Dissolve mucochloric acid (1 eq) in 1,4-dioxane. Add ortho-aminophenol (1.2 eq) dropwise.

    • Causality: The ortho-hydroxyl group is strategically chosen to provide an additional hydrogen bond donor, which computational docking studies show is critical for anchoring the molecule within the LasR receptor binding pocket[4].

  • Reductive Amination: Introduce a reducing agent (e.g., sodium triacetoxyborohydride) and stir at room temperature.

    • Causality: This facilitates the cyclization and reduction required to form the stable 3,4-dichloro-pyrrole-2-one (lactam) core[4].

  • Purification & Validation: Purify the crude product via silica gel column chromatography.

    • Self-Validation: Confirm the structure using 13C-NMR. The successful formation of the N-aryl lactam is validated by a distinctive downfield shift of the C5 carbon peak to approximately 55.4 ppm, distinguishing it from unreacted intermediates[4].

Protocol B: GFP-Reporter Quorum Sensing Inhibition Assay
  • Strain Preparation: Cultivate the P. aeruginosa MH602 reporter strain (expressing luxR, luxI, and a GFP fusion promoter) in Luria-Bertani (LB) broth until the exponential growth phase.

  • Treatment: Dispense the bacterial culture into a 96-well microtiter plate. Add the synthesized lactam derivative at a concentration of 250 µM.

    • Causality: 250 µM is established as the optimal upper-bound concentration to observe maximum QSI without inducing solvent (DMSO) toxicity[4].

  • Incubation & Dual-Readout: Incubate at 37°C for 12 hours. Measure GFP fluorescence (Ex: 485 nm, Em: 535 nm) and optical density (OD600) simultaneously.

    • Self-Validation: This is a self-validating system. By normalizing the GFP fluorescence against the OD600 (bacterial growth), you ensure that the observed signal reduction is due to true LasR antagonism (quorum sensing inhibition) rather than non-specific bacterial cell death[4].

Protocol C: MTT Cell Viability Assay for Anticancer Screening
  • Cell Seeding: Seed HCT116 (colon cancer) and MCF-7 (breast cancer) cells in 96-well plates at a density of 5×10³ cells/well.

    • Causality: Utilizing both lines allows researchers to compare the efficacy of the drug against standard tumors versus estrogen-dependent, highly resistant tumors[2].

  • Drug Exposure: Treat the cells with silylated MCA glycoconjugates (ranging from 10 to 100 µM) for 72 hours.

    • Causality: A 72-hour incubation provides sufficient time for the lipophilic silyl groups to facilitate membrane permeation and trigger the caspase-3 apoptotic cascade[2],[3].

  • Viability Quantification: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

    • Self-Validation: Include untreated cells as a 100% viability baseline and a known chemotherapeutic (e.g., 5-fluorouracil) as a positive control. This internal benchmarking validates the calculated IC50 values and contextualizes the derivative's potency[2].

Conclusion

Mucochloric acid is far more than a simple building block; it is a gateway to highly specialized, biologically active molecules. Whether engineered into silylated furanones for targeted cancer apoptosis or transformed into N-aryl lactams to disarm bacterial virulence without triggering resistance, MCA derivatives offer distinct, measurable advantages over traditional therapeutic agents.

References

  • Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity.PubMed Central (PMC).
  • Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors.MDPI.
  • Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety.Bentham Science Publishers.
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.PubMed Central (PMC).
  • Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials...ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Mucochloric Acid

Introduction: The Structural Ambiguity of Mucochloric Acid Mucochloric acid ((2Z)-2,3-dichloro-4-oxobut-2-enoic acid) is a versatile intermediate in organic synthesis, finding application in the production of herbicides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Ambiguity of Mucochloric Acid

Mucochloric acid ((2Z)-2,3-dichloro-4-oxobut-2-enoic acid) is a versatile intermediate in organic synthesis, finding application in the production of herbicides and dyes.[1][2] However, its classification as a chlorine disinfection byproduct in drinking water also makes it a compound of interest in environmental and toxicological studies.[2] For researchers in drug development, agrochemicals, and environmental science, unambiguous structural confirmation is not merely a formality but a prerequisite for accurate biological and chemical assessment.

The primary challenge in analyzing mucochloric acid lies in its structural dynamism. It exists in equilibrium between its open-chain aldehydic acid form and a more stable cyclic furanone hemiacetal, 3,4-dichloro-5-hydroxy-2(5H)-furanone.[2][3] This tautomerism necessitates a multi-faceted analytical approach, as a single technique may not fully capture the complete structural picture. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the robust structural confirmation of mucochloric acid, grounded in field-proven insights and experimental data.

The Analytical Workflow: A Multi-Technique Approach

G cluster_0 Spectroscopic Analysis Workflow A Sample Acquisition (Mucochloric Acid) B IR Spectroscopy (Functional Group ID) A->B Initial Screening C Mass Spectrometry (Molecular Weight & Formula) A->C Initial Screening D NMR Spectroscopy (Connectivity & Stereochemistry) B->D In-depth Analysis C->D In-depth Analysis E Structural Confirmation D->E Final Elucidation

Caption: A logical workflow for the structural elucidation of mucochloric acid.

Mass Spectrometry (MS): The Definitive Molecular Fingerprint

From an efficiency standpoint, Mass Spectrometry is often the first stop. It provides two critical pieces of information with exceptional confidence: the molecular weight and the elemental composition, particularly concerning the halogen atoms.

Expertise & Experience: Why MS is a Powerful First Step For a halogenated compound, MS is unparalleled. The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a highly characteristic pattern for any ion containing chlorine atoms. For a molecule with two chlorine atoms like mucochloric acid, we expect to see a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[4][5] Observing this pattern is nearly irrefutable proof of the presence of two chlorine atoms in the molecule.

Data Presentation: Expected Mass Spectrum of Mucochloric Acid

m/z (Daltons)Ion IdentityExpected Relative AbundanceRationale
168[M]⁺ (C₄H₂³⁵Cl₂O₃)100%Molecular ion with two ³⁵Cl isotopes.
170[M+2]⁺ (C₄H₂³⁵Cl³⁷ClO₃)~65%Molecular ion with one ³⁵Cl and one ³⁷Cl.
172[M+4]⁺ (C₄H₂³⁷Cl₂O₃)~10%Molecular ion with two ³⁷Cl isotopes.
140[M-CO]⁺VariableLoss of carbon monoxide from the lactone or aldehyde.
133[M-Cl]⁺VariableLoss of a chlorine radical, a common pathway for halogenated compounds.[4][6]
105[M-Cl-CO]⁺VariableSubsequent loss of CO after initial chlorine loss.

Note: Data is compiled based on fragmentation principles and NIST reference spectra.[7]

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Preparation: Prepare a dilute solution of mucochloric acid in a volatile solvent like methanol or ethyl acetate.

  • Instrument Setup: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source. EI is a "hard" ionization technique that reproducibly fragments the molecule, creating a rich spectrum that serves as a molecular fingerprint, ideal for library matching.[4]

  • Ionization: Introduce the sample into the ion source, where it is bombarded with high-energy electrons (~70 eV). This process forms an unstable molecular ion (M⁺•) that undergoes fragmentation.[4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection & Analysis: The detector records the abundance of each ion. Analyze the spectrum for the molecular ion cluster and characteristic fragment ions.

Trustworthiness: The combination of the precise molecular weight (168.963 g/mol ) and the unmistakable 9:6:1 isotopic pattern for two chlorine atoms provides an exceptionally high degree of confidence in the elemental formula of the compound.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast, non-destructive technique that excels at identifying the functional groups present in a molecule.[8] For mucochloric acid, it provides key evidence for the carbonyl groups and the hydroxyl group, helping to assess the open-chain vs. cyclic equilibrium.

Expertise & Experience: Interpreting the Carbonyl Region The carbonyl (C=O) stretching region (1650-1800 cm⁻¹) is particularly informative. An α,β-unsaturated lactone (cyclic ester) typically shows a C=O stretch at a higher frequency (~1750-1780 cm⁻¹) compared to a simple ketone or aldehyde (~1715-1725 cm⁻¹).[9] Furthermore, the carboxylic acid C=O stretch appears around 1710 cm⁻¹, often overlapping with other carbonyls, but its presence is confirmed by a very broad O-H stretch from 2500-3300 cm⁻¹.[10] The presence of both a high-frequency lactone C=O and a broad O-H absorption strongly supports the existence of the cyclic hemiacetal form.

Data Presentation: Characteristic IR Absorptions for Mucochloric Acid

Wavenumber (cm⁻¹)Functional GroupVibration TypeSignificance for Mucochloric Acid
3200-3500 (broad)O-H (hydroxyl)StretchConfirms the presence of the hydroxyl group in the cyclic lactone form.
2500-3300 (very broad)O-H (carboxylic acid)StretchIndicates the presence of the open-chain carboxylic acid form.
~1765 (strong, sharp)C=O (γ-lactone)StretchStrong evidence for the five-membered cyclic furanone structure.[9]
~1720 (strong, sharp)C=O (aldehyde/acid)StretchSuggests the presence of the open-chain form.
~1640 (medium)C=C (alkene)StretchConfirms the unsaturated backbone of the molecule.
~1200 (medium)C-OStretchAssociated with the ester/lactone and acid groups.
650-800 (medium)C-ClStretchIndicates the presence of carbon-chlorine bonds.

Note: Data is compiled based on general IR correlation charts and the NIST gas-phase IR spectrum.[10][11]

Experimental Protocol: KBr Pellet Method for Solid Samples

  • Sample Preparation: Finely grind 1-2 mg of solid mucochloric acid using an agate mortar and pestle. This is critical to reduce light scattering and obtain sharp spectral peaks.[12]

  • Matrix Mixing: Add ~100 mg of dry potassium bromide (KBr) powder. KBr must be scrupulously dry (often stored in an oven) as water will show a very broad O-H absorption and can obscure important spectral features.[12] Mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press. A good pellet is thin and transparent.[13][14]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum (of air or a blank KBr pellet) followed by the sample spectrum.

Trustworthiness: While IR does not provide the full connectivity, it offers a rapid and self-validating check for the expected functional groups. The presence of a strong lactone C=O band and a broad O-H band is compelling evidence for the cyclic hemiacetal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and population of each unique proton and carbon atom in the structure.

Expertise & Experience: The Power of 2D NMR and Solvent Choice While ¹H and ¹³C NMR provide the fundamental data, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are the key to irrefutable confirmation. An HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away, allowing one to piece together the molecular skeleton. For example, a correlation between the aldehydic proton and the carbonyl carbon of the carboxylic acid would definitively prove their relative positions in the open-chain form.

The choice of deuterated solvent is crucial.[15] A protic solvent like methanol-d₄ (CD₃OD) can cause the exchange of labile protons (-OH, -COOH), making their signals disappear from the ¹H spectrum. Using an aprotic solvent like DMSO-d₆ allows for the observation of these exchangeable protons, providing more complete structural information.[15][16]

Data Presentation: Expected NMR Data for Mucochloric Acid (Cyclic Form in DMSO-d₆)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Singlet1HH-5 (methine)Proton attached to a carbon bearing both an oxygen (hydroxyl) and a chlorine.
~8.0-9.0Broad Singlet1H5-OH (hydroxyl)Exchangeable proton of the hemiacetal, often broad.

¹³C NMR Data

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~168CC-2 (lactone C=O)Carbonyl carbon of an α,β-unsaturated lactone.
~145CC-4 (alkene)sp² carbon attached to chlorine.
~125CC-3 (alkene)sp² carbon attached to chlorine.
~95CHC-5 (hemiacetal)Carbon bonded to two oxygen atoms in the hemiacetal linkage.

Note: Chemical shifts are estimates based on typical values for α,β-unsaturated lactones and halogenated compounds.[17][18] The presence of the open-chain form would show additional signals for an aldehyde proton (~9.5-10 ppm) and a carboxylic acid proton (>12 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of mucochloric acid and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[19]

  • Data Acquisition: Place the NMR tube in the spectrometer.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[18]

  • 2D Spectra (Optional but Recommended): If ambiguity remains, perform 2D experiments such as HSQC (to correlate directly bonded protons and carbons) and HMBC (to establish long-range C-H connectivity).[20]

Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR provides an unparalleled level of detail, mapping out the entire carbon-hydrogen framework of the molecule. This data, when consistent, forms a self-validating system that leaves no doubt as to the molecular structure.

Conclusion: A Synthesis of Spectroscopic Evidence

No single analytical technique can provide the speed, functional group detail, and definitive connectivity information necessary for the complete and unambiguous structural confirmation of a complex molecule like mucochloric acid. The most robust approach relies on the synergy of all three methods:

  • Mass Spectrometry provides the definitive elemental formula and halogen count via molecular weight and isotopic patterns.

  • Infrared Spectroscopy offers a rapid and inexpensive method to confirm the presence of key functional groups (lactone, hydroxyl, acid), providing crucial evidence for the dominant tautomeric form.

  • NMR Spectroscopy delivers the final, irrefutable blueprint of the molecular structure, establishing the precise connectivity of every atom in the carbon-hydrogen framework.

By integrating the data from these three pillars of spectroscopic analysis, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and structure of their material, ensuring the integrity and validity of all subsequent research.

References

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Durig, J. R., & Hannum, S. E. (1970). The Vibrational Spectra and Structure of Mucochloric and Mucobromic Acids. Applied Spectroscopy, 24(1), 16-21. Available at: [Link]

  • Spectroscopy Online. (2024). FT-IR Microscopy: Sampling by Transmission. Available at: [Link]

  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • NIST. (n.d.). Mucochloric acid: Mass spectrum (electron ionization). NIST Chemistry WebBook. Available at: [Link]

  • Bai, J. J., et al. (2025). Unsaturated lactones from Aspergillus ochraceopetaliformis. Natural Product Research. Available at: [Link]

  • Tirendi, S., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 24(9), 1363–1375. Available at: [Link]

  • NIST. (n.d.). Mucochloric acid: IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • PubChem. (n.d.). Mucochloric acid. National Library of Medicine. Available at: [Link]

  • Takimoto, M., et al. (2020). One-Pot Synthesis of α,β-Unsaturated γ-Lactones and Lactams via a Sequential trans-Hydroalumination and Catalytic Carboxylation of Propargyl Alcohols and Amines with Carbon Dioxide. Organic Letters, 22(7), 2631–2636. Available at: [Link]

  • OECD SIDS. (2003). Mucochloric acid CAS: 87-56-9. Available at: [Link]

  • Wikipedia. (n.d.). Mucochloric acid. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Simmler, C., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 124, 149-164. Available at: [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195–1219. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Copies of ¹H NMR and ¹³C NMR spectra of all new compounds. Electronic Supplementary Material for Organic & Biomolecular Chemistry. Available at: [Link]

  • Wired Chemist. (n.d.). Common NMR Solvents. Available at: [Link]

  • Roush, W. R., & Brown, B. B. (1999). A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(9), 1583–1586. Available at: [Link]

  • Majek, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(13), 2931-2940. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the α,β-unsaturated lactone polyketide.... Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • da Silva, G. D. F., et al. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Available at: [Link]

Sources

Validation

A Comparative In-Depth Analysis of the Genotoxicity of Mucochloric Acid and Its Metabolites

A Guide for Researchers and Drug Development Professionals Introduction: The Significance of Mucochloric Acid and its Genotoxic Profile Mucochloric acid (MCA), or 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a chlorinated f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Mucochloric Acid and its Genotoxic Profile

Mucochloric acid (MCA), or 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a chlorinated furanone that has garnered significant attention due to its presence as a disinfection byproduct in drinking water and its use as an intermediate in the synthesis of various chemicals, including pesticides and dyes.[1][2] Its structural alerts for reactivity with biological macromolecules have prompted extensive investigation into its toxicological profile, with a particular focus on its genotoxicity. A substance's genotoxicity refers to its ability to damage the genetic material within a cell, potentially leading to mutations and the initiation of carcinogenesis.[1] Therefore, a thorough understanding of the genotoxic potential of MCA and its metabolic fate is crucial for assessing its risk to human health.

This guide provides a comparative study of the genotoxicity of MCA and its known and potential metabolites, synthesizing data from a range of in vitro and in vivo studies. We will delve into the metabolic pathways of MCA, the mechanisms of DNA damage, and a comparative analysis of their effects in key genotoxicity assays.

Metabolic Activation: The Transformation of Mucochloric Acid into Reactive Species

The genotoxicity of a compound is often not due to the parent molecule itself but rather to its metabolic transformation into more reactive species. In the case of mucochloric acid, in vivo and in vitro studies suggest a metabolic pathway that leads to the formation of electrophilic intermediates capable of reacting with DNA.[2]

The proposed metabolic cascade begins with the formation of mucoxychloric acid, which can then be further broken down into highly reactive aldehydes, namely chloroacetaldehyde and potentially chloromalonaldehyde.[2][3] These metabolites are electrophilic and can readily form covalent adducts with nucleophilic sites on DNA bases.

Figure 1: Proposed metabolic pathway of mucochloric acid leading to reactive metabolites and DNA adduct formation.

Comparative Genotoxicity Assessment: A Multi-Assay Approach

To comprehensively evaluate the genotoxic potential of mucochloric acid and its metabolites, a battery of standardized genotoxicity tests is employed. These assays assess different endpoints of genetic damage, from point mutations to chromosomal aberrations and DNA strand breaks.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4]

Mucochloric Acid (MCA): MCA has been shown to be a direct-acting mutagen in the Ames test, particularly in the TA100 strain, which is sensitive to base-pair substitution mutagens.[5] The mutagenic potency of MCA is influenced by the presence of the hydroxyl group at the C-5 position, with studies showing it to be significantly more mutagenic than its analogue lacking this group.[6]

Chloroacetaldehyde (CAA): Chloroacetaldehyde is also a known mutagen in the Ames test and is reported to be hundreds of times more effective in inducing reversions in the TA100 strain than its precursor, chloroethanol.[4][7][8] This highlights the role of metabolic activation in enhancing the mutagenic potential of certain compounds.

Comparative Insights: While direct comparative studies are limited, the available data suggests that both MCA and its metabolite CAA are positive in the Ames test, indicating their potential to cause point mutations. The high mutagenicity of CAA underscores the importance of considering metabolic activation in genotoxicity assessments.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Mucochloric Acid (MCA): In vitro studies have demonstrated that MCA can induce the formation of micronuclei in mammalian cells, such as Chinese hamster ovary (CHO) cells.[9] This indicates its potential to cause chromosomal damage.

Chloroacetaldehyde (CAA): Chloroacetaldehyde has also been shown to induce micronucleus formation in vitro in Chinese hamster ovary cells and in vivo in mice.[10] This further confirms its clastogenic and/or aneugenic potential.

Comparative Insights: Both MCA and CAA are capable of inducing micronuclei, suggesting that they can lead to chromosomal damage. The formation of micronuclei by the metabolite CAA reinforces the understanding that metabolic transformation can lead to the generation of potent clastogens.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

Mucochloric Acid (MCA): Studies have shown that MCA can induce DNA strand breaks in various cell types.[11] This direct DNA-damaging effect is a key aspect of its genotoxicity.

Chloroacetaldehyde (CAA): Chloroacetaldehyde is also known to induce DNA damage, which can be detected by the comet assay.[12] The formation of DNA adducts by CAA can lead to strand breaks either directly or as a result of cellular repair processes.

Comparative Insights: Both the parent compound and its metabolite are capable of inducing DNA strand breaks. This suggests that the entire metabolic pathway, from MCA to its reactive aldehyde metabolites, contributes to the overall DNA-damaging potential.

Mechanisms of Genotoxicity: From DNA Adducts to Mutational Signatures

The genotoxicity of mucochloric acid and its metabolites stems from their ability to form covalent adducts with DNA. These adducts can disrupt the normal functioning of DNA, leading to mutations and chromosomal aberrations.

Mucochloric Acid (MCA): MCA is known to form exocyclic DNA adducts.[11] The reactive nature of the furanone ring and the chloro-substituents facilitates nucleophilic attack by DNA bases.

Chloroacetaldehyde (CAA): Chloroacetaldehyde is a bifunctional electrophile that readily reacts with adenine, cytosine, and guanine bases in DNA to form cyclic etheno adducts, such as 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (εG).[3][13][14][15][16] These adducts are miscoding lesions that can lead to specific types of mutations, primarily C-to-T transitions and C-to-A transversions.[17] The formation of these specific adducts provides a molecular fingerprint of CAA-induced DNA damage.

Figure 2: Formation of different types of DNA adducts by mucochloric acid and its metabolite, chloroacetaldehyde.

Summary of Comparative Genotoxicity

The following table summarizes the genotoxic effects of mucochloric acid and its primary metabolite, chloroacetaldehyde, based on the available scientific literature. It is important to note the absence of direct comparative studies and the lack of data for other potential metabolites like mucoxychloric acid and chloromalonaldehyde.

FeatureMucochloric Acid (MCA)Chloroacetaldehyde (CAA)Mucoxychloric Acid & Chloromalonaldehyde
Ames Test Positive (direct-acting mutagen, particularly in TA100)Positive (potent mutagen in TA100)[4][7][8]Data not available
Micronucleus Assay Positive (induces micronuclei in mammalian cells)Positive (induces micronuclei in vitro and in vivo)[10]Data not available
Comet Assay Positive (induces DNA strand breaks)[11]Positive (induces DNA strand breaks)[12]Data not available
Mechanism Forms exocyclic DNA adducts[11]Forms cyclic etheno adducts (εA, εC, εG) leading to C→T and C→A mutations[3][13][14][15][16][17]Expected to be reactive electrophiles capable of forming DNA adducts

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure based on standard Ames test methodologies. Specific concentrations and incubation times should be optimized for the test substance.

Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

  • Negative control (solvent alone)

  • S9 metabolic activation mix (optional, for detecting pro-mutagens)

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains.

  • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control).

  • If metabolic activation is required, add 0.5 mL of S9 mix to the top agar.

  • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Figure 3: General workflow for the Ames test.
In Vitro Micronucleus Assay

This protocol is a generalized procedure. Specific cell lines, concentrations, and exposure times should be optimized.

Objective: To detect clastogenic and aneugenic events by quantifying the formation of micronuclei in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., CHO, V79, L5178Y, human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • Test compound dissolved in a suitable solvent

  • Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity)

  • Negative control (solvent alone)

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Seed cells in culture plates and allow them to attach.

  • Expose the cells to various concentrations of the test compound (and controls) for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).

  • Wash the cells and add fresh medium containing cytochalasin B.

  • Incubate for a period equivalent to 1.5-2 cell cycles.

  • Harvest the cells by trypsinization.

  • Treat the cells with a hypotonic solution.

  • Fix the cells with a fixative solution.

  • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Stain the slides with a DNA stain.

  • Score the frequency of micronuclei in binucleated cells under a microscope.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Figure 4: General workflow for the in vitro micronucleus assay.

Conclusion and Future Perspectives

This comparative guide has synthesized the available evidence on the genotoxicity of mucochloric acid and its primary metabolite, chloroacetaldehyde. The data clearly indicate that both compounds are genotoxic, capable of inducing point mutations, chromosomal damage, and DNA strand breaks. The metabolic activation of mucochloric acid to the highly reactive chloroacetaldehyde appears to be a critical step in its overall genotoxic mechanism.

A significant knowledge gap remains concerning the genotoxic potential of other predicted metabolites, such as mucoxychloric acid and chloromalonaldehyde. Future research should focus on synthesizing these compounds and evaluating their genotoxicity using a comprehensive battery of assays. Furthermore, direct comparative studies of mucochloric acid and its full range of metabolites under standardized conditions are essential for a more precise quantitative risk assessment.

Understanding the complete metabolic and genotoxic profile of mucochloric acid is imperative for regulatory agencies and industries to make informed decisions regarding its safe use and to establish appropriate exposure limits to protect human health.

References

  • Arts, J. H. (1987). Chloroacetaldehyde: Acute Exposure Guideline Levels. In NCBI Bookshelf. National Academies Press (US). [Link]

  • Chen, Y. C., Wang, T. C., & Lee, T. C. (2009). Chloroacetaldehyde Induces Chromosome Aberrations and Micronucleus Formation but Not 2-chloroethanol. Journal of Health Science, 55(5), 727-733. [Link]

  • McCann, J., Simmon, V., Streitwieser, D., & Ames, B. N. (1975). Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane (ethylene dichloride), chloroethanol (ethylene chlorohydrin), vinyl chloride, and cyclophosphamide. Proceedings of the National Academy of Sciences, 72(8), 3190-3193. [Link]

  • Jansson, K., & Jansson, V. (1992). Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. Mutation Research/Genetic Toxicology, 280(3), 175-184. [Link]

  • Jansson, K., Hyttinen, J. M., Niittykoski, M., & Mäki-Paakkanen, J. (1995). Mutagenicity in vitro of 3, 4-dichloro-5-hydroxy-2 (5H)-furanone (mucochloric acid), a chlorine disinfection by-product in drinking water. Environmental and molecular mutagenesis, 25(4), 284-287. [Link]

  • Meier, J. R., Daniel, F. B., Robinson, M., & Ringhand, H. P. (1995). Genotoxic effects of the chlorinated hydroxyfuranones 3-chloro-4-(dichloromethyl)-5-hydroxy-2 [5H]-furanone and 3, 4-dichloro-5-hydroxy-2 [5H]-furanone in Tradescantia micronucleus assays. Mutation Research/Genetic Toxicology, 346(3), 181-186. [Link]

  • Dosanjh, M. K., Chenna, A., Kim, E., Fraenkel-Conrat, H., Samson, L., & Singer, B. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase. Proceedings of the National Academy of Sciences, 91(3), 1024-1028. [Link]

  • McCann, J., Choi, E., Yamasaki, E., & Ames, B. N. (1975). Detection of carcinogens as mutagens in the Salmonella/microsome test: assay of 300 chemicals. Proceedings of the National Academy of Sciences, 72(12), 5135-5139. [Link]

  • ResearchGate. (n.d.). All Four Known Cyclic Adducts Formed in DNA by the Vinyl Chloride Metabolite Chloroacetaldehyde are Released by a Human DNA Glycosylase. [Link]

  • LaLonde, R. T., Cook, G. P., & Perakyla, H. (1991). Short Communication: Contribution of the 5-hydroxyl group to the mutagenicity of mucochloric acid. Environmental Toxicology and Chemistry, 10(9), 1149-1152. [Link]

  • Palejwala, V. A., & Humayun, M. Z. (1992). Mechanisms of mutagenesis by chloroacetaldehyde. Biochemistry, 31(43), 10651-10659. [Link]

  • Holmbom, B., & Kronberg, L. (1993). The toxicity of the mutagen 'MX' and its analogue, mucochloric acid, to rainbow trout hepatocytes and gill epithelial cells and to Daphnia magna. Aquatic Toxicology, 27(1-2), 135-146. [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane (ethylene dichloride), chloroethanol (ethylene chlorohydrin), vinyl chloride, and cyclophosphamide. Proceedings of the National Academy of Sciences, 72(8), 3190-3193. [Link]

  • Premaratne, S., & Mower, H. F. (1995). Characterization of the Reaction of Chloroacetaldehyde with Single and Double Stranded DNA. Journal of clinical laboratory analysis, 9(4), 231-239. [Link]

  • Wikipedia. (n.d.). Mucochloric acid. [Link]

  • LaLonde, R. T., Xie, S., & Bu, L. (1992). A study of inactivation reactions of N-acetylcysteine with mucochloric acid, a mutagenic product of the chlorination of humic substances in water. Chemical research in toxicology, 5(5), 618-624. [Link]

  • Wang, W., Li, Y., Wang, C., & Li, Y. (2023). Genotoxicity Assessment of Haloacetaldehyde Disinfection Byproducts via a Simplified Yeast-Based Toxicogenomics Assay. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties. [Link]

  • Oesch, F., & Doerjer, G. (1982). Detection of N 2, 3-ethenoguanine in DNA after treatment with chloroacetaldehyde in vitro. Carcinogenesis, 3(6), 663-665. [Link]

  • Oesch, F., & Doerjer, G. (1982). Detection of N2, 3-ethanoguanine in DNA after treatment with chloroacetaldehyde in vitro. Carcinogenesis, 3(6), 663-665. [Link]

  • Jacobsen, J. S., Perkins, C. P., Callahan, J. T., Sambamurti, K., & Humayun, M. Z. (1992). Mechanisms of Mutagenesis by Chloroacetaldehyde. Genetics, 131(3), 523-534. [Link]

  • UNEP Publications. (2003). SIDS Initial Assessment Report for Mucochloric Acid. [Link]

  • Sasaki, Y. F., Saga, A., Akasaka, M., Ishida, K., Yoshida, K., Su, Y. Q., ... & Tsuda, S. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 [5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 393(1-2), 47-53. [Link]

  • LaLonde, R. T., Xie, S., & Mason, R. P. (1993). Glutathione and N-acetylcysteine inactivations of mutagenic 2 (5H)-furanones from the chlorination of humics in water. Environmental science & technology, 27(4), 713-718. [Link]

  • Furihata, C., Hatta, A., & Matsushima, T. (1993). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone (MX) Induces gene mutations and inhibits metabolic cooperation in cultured chinese hamster cells. Mutation Research/Genetic Toxicology, 299(1), 53-59. [Link]

  • PubChem. (n.d.). Mucochloric acid. [Link]

  • ResearchGate. (n.d.). Chloroacetaldehyde Induces Chromosome Aberrations and Micronucleus Formation but Not 2-chloroethanol. [Link]

  • Sharma, G., & Sobti, R. C. (2006). Micronuclei induction and chromosomal aberrations in Rattus norvegicus by chloroacetic acid and chlorobenzene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 609(2), 115-121. [Link]

  • Dusinska, M., Tulinska, J., El Yamani, N., Kuricova, M., Liskova, A., Rollerova, E., ... & Collins, A. R. (2021). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. Nanomaterials, 11(8), 1933. [Link]

  • Charles River. (n.d.). Rodent Micronucleus Assay. [Link]

  • Kim, H. S., & Kim, M. S. (2018). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of cancer prevention, 23(3), 117. [Link]

  • Gollapudi, B. B., Linscombe, V. A., Schisler, M. R., & Stott, W. T. (2022). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 882, 503525. [Link]

  • DeMarini, D. M. (2012). Models for Detection of Genotoxicity in vivo: Present and Future. In Genotoxicity. IntechOpen. [Link]

  • Kirkland, D., Uno, Y., Luijten, M., Beevers, C., van Benthem, J., Bitsch, A., ... & Zeiger, E. (2019). In vivo genotoxicity testing strategies: Report from the 7th International workshop on genotoxicity testing (IWGT). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 847, 403035. [Link]

  • Ballal, N. V., & Kundabala, M. (2012). Assessment of genotoxic effect of maleic acid and EDTA: a comparative in vitro experimental study. Oral surgery, oral medicine, oral pathology and oral radiology, 114(2), e78-e82. [Link]

  • Silva, M. J., Carreira, S., Martins, C., Dias, A., & Costa, S. (2025). Genotoxicity and Cytotoxicity Assessment of Volatile Organic Compounds in Pathology Professionals Through the Buccal Micronuclei Assay. International Journal of Molecular Sciences, 26(10), 5567. [Link]

Sources

Comparative

Evaluating the Efficacy of Catalysts for Mucochloric Acid Transformations: A Comparative Guide

Mucochloric acid (MCA, 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly versatile, inexpensive C4 building block extensively utilized in the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals [2]. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Mucochloric acid (MCA, 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly versatile, inexpensive C4 building block extensively utilized in the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals [2]. Its unique architecture—featuring an electrophilic lactol carbon, a conjugated double bond, and two vinylic halogens—presents a multifaceted reactivity profile. Because MCA possesses multiple reactive sites, the regioselectivity, yield, and overall success of its transformations rely entirely on the precise selection of the catalyst.

As an application scientist, evaluating catalysts is not just about comparing yields; it is about understanding the mechanistic causality that dictates why a specific catalyst-substrate pairing succeeds or fails. This guide provides an objective, data-driven comparison of transition metal complexes, Lewis acids, and organic bases in driving MCA reactions, supported by self-validating experimental protocols.

Palladium Catalysts for Cross-Coupling (Suzuki-Miyaura & Sonogashira)

The vinylic carbon-halogen bonds of MCA are prime targets for functionalization via transition-metal catalysis. However, the electron-deficient nature of the furanone ring makes it highly susceptible to base-mediated degradation, requiring careful optimization of the catalytic system.

Efficacy & Causality

Palladium catalysts, such as Pd(PPh3​)4​ or Pd(OAc)2​ , are the gold standard for these transformations. They undergo oxidative addition preferentially at the C4 position due to electronic activation by the adjacent carbonyl group [1].

  • Suzuki-Miyaura Coupling: When paired with potassium acetate (KOAc) or phase-transfer catalysts (PTC) like benzyltriethylammonium chloride, Pd catalysts yield C4-alkylated or C3,C4-diarylated furanones in 72–90% yields [1]. The causality behind using KOAc or a PTC is critical: strong bases (like NaOH) will hydrolyze the lactone ring, whereas mild acetate bases facilitate the transmetalation step without destroying the substrate.

  • Sonogashira Coupling: For reactions with terminal alkynes, Pd catalysts paired with Potassium Fluoride (KF) as a promoter facilitate the exchange of both halogen atoms, yielding dialkynylated furanones at 68–84% yields [1]. KF acts as a dual-purpose reagent: it is a mild base that avoids lactone cleavage and a fluoride source that activates the alkyne via a hypervalent silicate intermediate.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling of MCA

This protocol is designed with built-in validation checkpoints to ensure the integrity of the sensitive furanone ring.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the MCA derivative (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent & Base Addition: Add a degassed mixture of toluene/ethanol (4:1) followed by an aqueous solution of Na2​CO3​ (2.0 equiv).

    • Causality: The biphasic system ensures the solubility of the boronic acid, while the mild base drives transmetalation without cleaving the lactone.

  • Thermal Activation: Heat the mixture to 80°C for 6-8 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is validated by the disappearance of the UV-active MCA spot and the emergence of a lower- Rf​ , highly fluorescent spot (the conjugated product).

  • Quenching & Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Filter the combined organic layers through a short pad of Celite.

    • Causality: Celite filtration removes precipitated "palladium black," which otherwise causes severe emulsions during aqueous extraction.

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

G A Mucochloric Acid (C-Cl / C-Br bonds) B Oxidative Addition (Pd Catalyst) A->B Activation C Transmetalation (Boronic Acid + Mild Base) B->C Pd(II) Intermediate D Reductive Elimination C->D Organopalladium D->B Pd(0) Regeneration E Substituted Furanone D->E Product Release

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle on mucochloric acid.

Lewis Acid Catalysis for Friedel-Crafts Hydroxyalkylation

The lactol moiety (C5) of MCA is highly susceptible to nucleophilic attack. To functionalize this position, the hydroxyl group must be activated to form an electrophilic oxocarbenium intermediate.

Efficacy & Causality

While traditional Brønsted acids (e.g., H2​SO4​ in acetic acid) can drive this reaction, they often require harsh conditions that lead to substrate degradation and moderate yields [3]. Conversely, Indium(III) triflate ( In(OTf)3​ ) or Indium acetate serve as highly efficient, water-tolerant Lewis acids. At extremely low loadings (1–10 mol%), they selectively coordinate to the C5 hydroxyl oxygen, facilitating Friedel-Crafts hydroxyalkylation with electron-rich arenes to produce γ -aryl γ -butenolides in good to excellent yields [3].

Causality: The water tolerance of Indium catalysts is the critical success factor here. Because water is generated as a stoichiometric byproduct of the hydroxyalkylation, traditional Lewis acids (like AlCl3​ ) would rapidly hydrolyze and deactivate. In(OTf)3​ remains catalytically active in the presence of water.

Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Hydroxyalkylation
  • Substrate Activation: Dissolve MCA (1.0 equiv) and the electron-rich arene (1.5 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Catalyst Introduction: Add In(OTf)3​ (5 mol%) in one single portion.

    • Causality: Keeping the catalyst loading low prevents the unwanted cationic polymerization of the electron-rich arene.

  • Monitoring: Stir at room temperature to 40°C for 2-4 hours.

    • Validation Check: The reaction mixture will typically undergo a distinct color shift (e.g., to deep red or purple) indicating the successful generation of the stabilized oxocarbenium ion intermediate.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ .

    • Causality: Neutralizing the Lewis acid immediately upon completion prevents the reverse reaction (retro-Friedel-Crafts) during solvent evaporation.

  • Isolation: Extract with DCM, dry over anhydrous Na2​SO4​ , and purify via recrystallization.

G N1 1. Substrate Prep (MCA + Arene in DCM) N2 2. Lewis Acid Addition (1-10 mol% In(OTf)3) N1->N2 N3 3. Thermal Activation (Stir at RT to 40°C) N2->N3 N4 4. Base Quenching (Aq. NaHCO3) N3->N4

Workflow for Lewis acid-catalyzed Friedel-Crafts hydroxyalkylation.

Organocatalysis: Base-Mediated Vinylogous Aldol Additions

MCA can invert its typical reactivity to act as a nucleophile when deprotonated at the γ -position (C5), forming a reactive vinylogous enolate.

Efficacy & Causality

Using organic bases like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), MCA undergoes direct vinylogous aldol addition to aldehydes. TEA provides a mild deprotonation environment, yielding products in moderate to good yields with a syn/anti diastereomeric ratio of approximately 2:1 [4]. Stronger bases or N-heterocyclic carbenes (NHCs) can also be employed for specialized transformations, though they require strict anhydrous conditions and precise stoichiometric control to prevent the lactone from undergoing premature ring-opening [5].

Quantitative Catalyst Comparison

The following table summarizes the experimental efficacy of the discussed catalytic systems, providing a quick-reference benchmark for protocol design.

Catalyst ClassSpecific CatalystReaction TypeTypical YieldKey Reaction Conditions & Causality
Palladium Pd(PPh3​)4​ / KOAcSuzuki-Miyaura72% - 90%Biphasic solvent, 80°C. Mild base prevents lactone hydrolysis.
Palladium Pd cat. / KFSonogashira68% - 84%KF promoter, terminal alkyne. KF acts as a non-hydrolytic activator.
Lewis Acid In(OTf)3​ Friedel-CraftsGood - Excellent1-10 mol% loading, DCM. Catalyst remains active despite water byproduct.
Brønsted Acid H2​SO4​ in AcOHFriedel-CraftsModerateHigh acid concentration. Prone to generating degradation side-products.
Organic Base Triethylamine (TEA)Vinylogous AldolModerate - GoodMild deprotonation. Yields a syn/anti ratio of ~2:1.

Conclusion

The successful functionalization of mucochloric acid is intrinsically tied to catalyst selection. Palladium catalysts offer robust pathways for C-C bond formation at the vinylic halogens, provided mild bases are used. Conversely, water-tolerant Lewis acids like In(OTf)3​ unlock the C5 lactol position for Friedel-Crafts chemistry without the destructive side effects of traditional Brønsted acids. By aligning the mechanistic causality of the catalyst with the structural sensitivities of MCA, researchers can reliably scale these complex heterocycle syntheses.

References

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - mdpi.com.[Link]

  • Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials... - researchgate.net. [Link]

  • ChemInform Abstract: Recent Progress in the Chemistry of Mucohalic Acids... - researchgate.net.[Link]

  • New Organocatalytic Strategies in Asymmetric Synthesis Mauro Moliterno - core.ac.uk.[Link]

  • N-Heterocyclic Carbene Catalyzed Transformations of 3-Halopropenals... - acs.org.[Link]

Validation

Comparative Mutagenesis: Unraveling the Mechanism of Action of Mucochloric Acid Against Standard Mutagens

Introduction Mucochloric acid (MCA; 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly reactive, halogenated furanone derivative primarily recognized as a genotoxic byproduct of1[1]. As a direct-acting bacterial mutagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mucochloric acid (MCA; 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly reactive, halogenated furanone derivative primarily recognized as a genotoxic byproduct of1[1]. As a direct-acting bacterial mutagen and mammalian clastogen, MCA presents unique toxicological challenges. Unlike classical mutagens that rely on simple alkylation or require complex metabolic activation, MCA's mutagenicity is driven by its bifunctional nature, enabling it to form promutagenic2[2].

This guide provides an objective, data-driven comparison of MCA’s mechanism of action against other well-characterized mutagens, equipping drug development professionals and genetic toxicologists with actionable insights into adduct formation, mutagenic profiling, and self-validating experimental methodologies.

Mechanistic Divergence: MCA vs. Alternative Mutagens

To fully contextualize MCA's specific genotoxicity, we must contrast its mechanism with other established mutagens: Ethyl methanesulfonate (EMS), Benzo[a]pyrene (BaP), and its highly potent structural analog, MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone).

  • Mucochloric Acid (MCA): In aqueous physiological environments, MCA exists in an equilibrium between a cyclic furanone and an3[3]. This acyclic intermediate acts as a potent electrophile. The aldehyde group and the halogenated double bond undergo nucleophilic attack by the exocyclic amino groups of DNA bases (primarily adenine and cytosine). This reaction forms stable 2[2], such as 3,N4-ethenocytidine and 1,N6-ethenoadenosine. These bulky adducts disrupt Watson-Crick base pairing, leading to sequence-dependent 4[4] during DNA replication.

  • MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone): MX is a structurally related chlorination byproduct but is approximately than MCA in Salmonella typhimurium TA100 assays. While both are direct-acting mutagens, MX exhibits a unique thermodynamic mechanism where it ionizes DNA bases alongside forming complex adducts, leading to severe DNA misrepair and single-strand breaks.

  • Ethyl Methanesulfonate (EMS): Unlike the complex ring-opening of MCA, EMS is a classic, direct-acting SN​2 alkylating agent. It transfers an ethyl group directly to the nucleophilic centers of DNA, predominantly forming O6 -ethylguanine. This simple alkylation directly causes mispairing with thymine instead of cytosine.

  • Benzo[a]pyrene (BaP): BaP is an indirect mutagen. It is inherently inert and requires metabolic activation by cytochrome P450 enzymes to form the highly reactive (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). BPDE then binds covalently to the N2 position of guanine, creating bulky adducts that stall DNA polymerases.

MCA_Mechanism MCA Mucochloric Acid (MCA) (Cyclic Furanone) Acyclic Acyclic Aldehyde Form (Electrophilic Intermediate) MCA->Acyclic Aqueous Equilibrium Adducts Exocyclic Etheno-DNA Adducts (e.g., 1,N6-ethenoadenosine) Acyclic->Adducts Nucleophilic Attack Nucleophile DNA Bases (Adenine / Cytosine) Nucleophile->Adducts Reacts with Mutation Base-Pair Substitution (G:C to A:T Transitions) Adducts->Mutation Miscoding during Replication

Caption: Pathway of MCA-induced DNA adduct formation and subsequent mutagenesis.

Quantitative Mutagenic Profiling

The Ames test (Salmonella reverse mutation assay) is the gold standard for quantifying mutagenic potency. MCA consistently tests positive in5[5] (which detects base-pair substitutions) without the need for 6[6], confirming its status as a direct-acting mutagen.

Table 1: Comparative Mutagenic Profiles of Selected Agents

MutagenPrimary DNA LesionAmes Strain SensitivityS9 Activation Required?Relative Mutagenic Potency (TA100)
Mucochloric Acid (MCA) Exocyclic etheno-adductsTA100 (Strong), TA98 (Weak)NoModerate (~1-10 revertants/nmol)
MX Complex adducts, base ionizationTA100 (Very Strong)NoExtremely High (~4,000-13,000 rev/nmol)
EMS O6 -alkylguanineTA100 (Strong)NoModerate
Benzo[a]pyrene (BaP) Bulky N2 -guanine adductsTA98 (Strong), TA100YesHigh (Requires CYP450 metabolism)

Data synthesis derived from standardized comparative 7[7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the specific mechanisms of MCA compared to other mutagens.

Protocol A: Differential Ames Test for Direct vs. Indirect Mutagenicity

Objective: To isolate the direct-acting base-substitution mechanism of MCA from metabolism-dependent mutagens (like BaP) and frameshift mutagens. Causality Check: We utilize both TA100 (detects base-pair substitutions caused by MCA's etheno adducts) and TA98 (detects frameshifts). We run the assay with and without rat liver S9 fraction. Because MCA is a direct electrophile, S9 should not increase its mutagenicity and may actually decrease it due to 8[8] present in the S9 mix.

Step-by-Step Workflow:

  • Strain Preparation: Grow S. typhimurium strains TA100 and TA98 overnight in Oxoid nutrient broth at 37°C until reaching an OD600 of ~1.0.

  • Test Article Preparation: Dissolve MCA, EMS (positive control for direct base-substitution), BaP (positive control for indirect mutation), and MX in DMSO. Prepare serial dilutions (e.g., 1, 10, 50, 100 µ g/plate ).

  • S9 Mix Formulation: Prepare a standard 10% rat liver S9 mix containing NADP+ and glucose-6-phosphate for metabolic activation cohorts.

  • Pre-incubation (The Critical Step): In sterile glass tubes, combine 100 µL of the test strain, 50 µL of the test article, and either 500 µL of sodium phosphate buffer (for -S9) or 500 µL of S9 mix (for +S9). Rationale: Pre-incubation in a liquid medium allows the acyclic form of MCA to directly interact with the bacterial genome before being immobilized and diluted in agar.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive result is defined as a dose-dependent increase yielding ≥2x the vehicle control revertants.

Ames_Workflow Start Mutagen Profiling Assay TestAgent Test Agent Formulation (MCA, MX, EMS, BaP) Start->TestAgent S9 Metabolic Activation (+/- S9 Mix) TestAgent->S9 Strains S. typhimurium Strains (TA100 vs TA98) S9->Strains Assign Cohorts Preincubation Liquid Pre-incubation (37°C, 20 mins) Strains->Preincubation Mix Plating Plate on Minimal Agar Preincubation->Plating Scoring Score Revertant Colonies (Determine Potency) Plating->Scoring Incubate 48-72h

Caption: Self-validating Ames test workflow for profiling direct vs. indirect mutagens.

Protocol B: LC-MS/MS Quantification of Exocyclic DNA Adducts

Objective: To physically verify the formation of 1,N6-ethenoadenosine and 3,N4-ethenocytidine adducts induced by MCA, distinguishing its mechanism from simple alkylators like EMS. Causality Check: Mass spectrometry requires individual nucleosides for accurate mass-to-charge resolution. Therefore, the DNA polymer must be enzymatically digested down to the single nucleoside level using highly specific nucleases that will not cleave or degrade the delicate etheno-adduct modifications.

Step-by-Step Workflow:

  • In Vitro DNA Exposure: Incubate 1 mg of calf thymus DNA with 5 mM MCA in 10 mM Tris-HCl buffer (pH 7.4) at 37°C for 24 hours. Rationale: Physiological pH and temperature simulate in vivo conditions where MCA undergoes 7[7].

  • DNA Precipitation: Precipitate the modified DNA using cold ethanol and sodium acetate. Wash twice with 70% ethanol to remove unreacted MCA.

  • Enzymatic Hydrolysis: Dissolve the DNA pellet in buffer. Add DNAse I and snake venom phosphodiesterase to cleave the DNA into nucleotides, followed by alkaline phosphatase to remove phosphate groups, yielding free nucleosides. Rationale: LC-MS/MS resolves molecules based on mass-to-charge ratio; free nucleosides provide the cleanest spectra for adduct identification without polymer interference.

  • Solid-Phase Extraction (SPE): Purify the nucleoside mixture using a C18 SPE cartridge to remove enzymes and salts.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for 1,N6-ethenoadenosine ( m/z 292 160) and compare retention times with synthesized analytical standards.

Conclusion

While mucochloric acid shares the direct-acting nature of simple alkylators like EMS, its mechanism is distinctly more complex, relying on the generation of an electrophilic acyclic intermediate that forms promutagenic exocyclic adducts. Although less potent than its chlorinated cousin MX, MCA's ability to induce stable etheno-DNA lesions makes it a critical compound of interest in environmental toxicology and genotoxicity screening. Understanding these mechanistic nuances is essential for developing accurate predictive toxicology models and robust water safety standards.

References

  • BenchChem. "An In-depth Technical Guide on 4-Chloro-5-hydroxyfuran-2(5H)-one: Chemical Structure and Stereochemistry." BenchChem.
  • National Center for Biotechnology Information. "Mucochloric Acid | C4H2Cl2O3 | CID 2771871." PubChem.
  • Office of Environmental Health Hazard Assessment. "Evidence on the carcinogenicity of MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone." OEHHA.
  • OECD. "Mucochloric acid CAS: 87-56-9." OECD SIDS.
  • ACS Publications. "Exocyclic DNA Adducts as Biomarkers of Lipid Oxidation and Predictors of Disease." Chemical Research in Toxicology.
  • International Atomic Energy Agency.
  • Oxford Academic. "Mutagenicity of chlorine-substituted furanones." Toxicological Sciences.
  • Frontiers. "Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone." Frontiers in Microbiology.
  • National Center for Biotechnology Information. "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules." PMC.
  • ACS Publications. "Identification of Adducts Formed in Reaction of Adenosine with 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone." Chemical Research in Toxicology.

Sources

Comparative

Benchmarking the performance of mucochloric acid-derived biocides against commercial standards

Benchmarking Mucochloric Acid-Derived Biocides Against Commercial Standards: A Comprehensive Efficacy Guide Introduction: The Biofilm Bottleneck in Antimicrobial Development In the field of antimicrobial drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Mucochloric Acid-Derived Biocides Against Commercial Standards: A Comprehensive Efficacy Guide

Introduction: The Biofilm Bottleneck in Antimicrobial Development

In the field of antimicrobial drug development and industrial biocide formulation, planktonic susceptibility assays frequently generate false positives. Commercial standards—such as Isothiazolinones (Kathon CG) and Quaternary Ammonium Compounds (Benzalkonium chloride)—exhibit potent Minimum Inhibitory Concentrations (MIC) but routinely fail in the field due to their inability to penetrate the Extracellular Polymeric Substance (EPS) of bacterial biofilms.

To overcome this recalcitrance, researchers are increasingly turning to mucochloric acid (MCA) . As a highly functionalized, inexpensive starting material, MCA (3,4-dichloro-5-hydroxy-2(5H)-furanone) serves as a versatile building block for synthesizing halogenated furanones and pyrrolones[1]. These synthetic derivatives mimic the natural anti-biofouling agents found in the red alga Delisea pulchra, acting as potent quorum sensing (QS) inhibitors that disarm pathogens without exerting the extreme evolutionary pressure that drives antimicrobial resistance[2].

Part 1: Chemical Rationale and Mechanism of Action

The efficacy of MCA-derived biocides is rooted in their dual-action structural chemistry. By reacting mucochloric acid with lipophilic moieties—such as l-menthol to create the sulfonyl derivative F105 [3], or l-borneol to create F131 [4]—we engineer molecules capable of bypassing the electrostatic traps of the EPS matrix.

G A MCA-Derived Furanone B EPS Matrix Penetration A->B C AI-2 Receptor Binding (QSI) B->C D Virulence Gene Downregulation C->D E Biofilm Eradication D->E

Pathway of biofilm eradication via Mucochloric Acid (MCA) derived quorum sensing inhibitors.

Part 2: Self-Validating Experimental Methodology

To objectively benchmark MCA derivatives against commercial standards, I mandate a self-validating protocol that interrogates both planktonic and biofilm phenotypes. Relying solely on MIC is a critical failure point; a biocide must be evaluated on its Minimum Biofilm Eradication Concentration (MBEC) to prove true field efficacy.

Step-by-Step Benchmarking Protocol:

  • Compound Solubilization & Vehicle Control:

    • Procedure: Solubilize MCA derivatives (e.g., F105, F131) in Dimethyl Sulfoxide (DMSO). Dilute into the bacterial growth medium so the final DMSO concentration is ≤5%[3].

    • Causality: MCA derivatives are highly lipophilic. However, high solvent concentrations exhibit independent cytotoxicity. A strict 5% DMSO vehicle-control arm ensures that observed cell death is driven by the biocide, preventing false-positive efficacy data.

  • Planktonic Susceptibility (MIC/MBC):

    • Procedure: Perform standard broth microdilution assays in 96-well plates. Determine the MIC (visible growth inhibition) and MBC (99.9% cell death upon plating)[5].

  • Biofilm Prevention & Eradication (MBPC/MBEC):

    • Procedure: Cultivate monospecies (S. aureus) or mixed-species (S. aureus + C. albicans) biofilms on peg lids (Calgary Biofilm Device) for 48 hours. Transfer the mature biofilms to a challenge plate containing serial dilutions of the biocides. Neutralize, sonicate to detach surviving cells, and plate for viability[4].

    • Causality: This step proves whether the lipophilic modifications (menthol/borneol) successfully bypass the EPS matrix, a hurdle where standard biocides fail.

  • Quorum Sensing Inhibition (QSI) Validation:

    • Procedure: Expose a reporter strain (e.g., P. aeruginosa MH602) expressing Green Fluorescent Protein (GFP) linked to QS promoters to the biocide. Measure fluorescence reduction[2].

    • Causality: A dose-dependent reduction in GFP confirms the mechanism is targeted QSI, rather than generic, non-specific membrane toxicity.

Workflow S1 1. Solubilization & Vehicle Control S2 2. Planktonic Assay (MIC / MBC) S1->S2 S3 3. Biofilm Challenge (MBIC / MBEC) S2->S3 S4 4. QSI Reporter Validation S3->S4 S5 5. Standard Benchmarking S4->S5

Self-validating experimental workflow for benchmarking biocide anti-biofilm efficacy.

Part 3: Comparative Performance Data

The following table synthesizes quantitative benchmarking data, comparing synthesized MCA derivatives against widely used commercial biocides.

Biocide ClassCompoundTarget OrganismMIC (µg/mL)MBEC / MBPC (µg/mL)Primary Mechanism of Action
MCA-Furanone F105 (Sulfonyl-menthol)S. aureus (MRSA)832QSI (AI-2) & ROS generation[5]
MCA-Furanone F131 (Borneol-derivative)S. aureus / C. albicans8 - 168 - 16Biofilm prevention & QSI[4]
MCA-Lactam N-aryl pyrrol-2-oneP. aeruginosa>250N/A (80% QSI)LasR Receptor Antagonism[2]
Quat. Ammonium Benzalkonium ChlorideS. aureus1 - 4>1000Electrostatic membrane disruption
Isothiazolinone Kathon CGBroad Spectrum2 - 8>500Thiol protein cross-linking

Part 4: Discussion & Causality of Results

A critical analysis of the data reveals a stark divergence in the MIC-to-MBEC ratio between commercial standards and MCA derivatives.

Benzalkonium chloride (BAC) exhibits an exceptional planktonic MIC (1-4 µg/mL). However, its MBEC is astronomically high (>1000 µg/mL). The causality lies in its cationic nature: the positively charged quaternary ammonium headgroup binds electrostatically to the negatively charged extracellular DNA and proteins within the EPS, trapping the biocide at the biofilm's surface and leaving the inner persister cells unharmed.

Similarly, MCA-derived lactams demonstrate up to 80% QSI activity at 250 µM against P. aeruginosa[2]. By disarming the bacteria's ability to communicate rather than lysing the cell membrane, MCA derivatives exert significantly lower evolutionary pressure, drastically reducing the likelihood of acquired antimicrobial resistance.

References

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology.3

  • Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. ResearchGate. 1

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. PMC. 4

  • Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors. PMC.2

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. Semantic Scholar. 5

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Mucochloric Acid (MCA) Handling, Safety, and Disposal Procedures

As a Senior Application Scientist, I frequently audit laboratory workflows for the handling of highly reactive chemical intermediates. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows for the handling of highly reactive chemical intermediates. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a critical building block in the synthesis of agrochemicals and pharmaceuticals, but its disposal is often mishandled. Treating MCA simply as a generic "organic acid" is a critical operational failure. Due to its dual hazards—severe corrosivity and systemic toxicity—MCA requires a highly specific, self-validating disposal framework.

This guide provides the causal reasoning and step-by-step methodologies required to manage MCA waste safely, ensuring environmental compliance and laboratory safety.

Chemical & Toxicological Profile

To design an effective disposal plan, we must first understand the molecular behavior and quantitative hazards of the waste material.

Quantitative Hazard Data
PropertyData / ClassificationOperational Implication
CAS Number 87-56-9Unique identifier required for all waste manifests[1].
UN Classification UN2923 (Corrosive solid, toxic, n.o.s.)Requires dual-hazard labeling and segregated transport.
Acute Oral Toxicity LD50 (Rat): 100 - 400 mg/kgHighly toxic if ingested; mandates strict dust control[2].
Ecotoxicity LC50 (Fish, 96h): 123 mg/LCannot be flushed down drains; harmful to aquatic life[2][3].
Incompatibilities Strong bases, oxidizing agentsExothermic reactions; must be segregated in waste storage[4].
Thermal Decomposition Yields HCl, CO, CO₂Incineration requires active flue gas scrubbing[3][4].
Mechanistic Causality of Toxicity

MCA is not merely a corrosive acid; it is an electrophilic halogenated furanone. In biological systems, MCA rapidly reacts with cellular thiols such as N-acetylcysteine, cysteine, and glutathione (GSH)[2]. This covalent adduct formation depletes cellular antioxidants, leading to severe oxidative stress, cytotoxicity, and tissue necrosis. This mechanism explains why skin contact results in severe burns and why the compound possesses a high sensitization potential[2].

MCA_Toxicity_Pathway MCA Mucochloric Acid (MCA) Electrophilic Halogenated Furanone Adduct Covalent Adduct Formation MCA->Adduct Nucleophilic Attack Thiols Cellular Thiols (Glutathione, Cysteine) Thiols->Adduct Depletion Thiol Depletion & Oxidative Stress Adduct->Depletion Damage Cytotoxicity, Severe Burns, & Sensitization Depletion->Damage

Mechanistic pathway of MCA-induced cytotoxicity via cellular thiol depletion.

Pre-Disposal Logistics & Segregation Workflow

The most common point of failure in chemical disposal is improper segregation. Because MCA is structurally dependent on pH and highly reactive, it must be strictly isolated from incompatible waste streams[4].

Causality of Material Selection: MCA is highly corrosive. In the presence of ambient moisture, it can generate trace amounts of hydrochloric acid, which rapidly degrades standard metal drums. Therefore, High-Density Polyethylene (HDPE) provides the necessary chemical inertness for primary containment.

MCA_Disposal_Workflow Step1 1. Waste Identification Quantify MCA & Physical State Step2 2. Segregation Isolate from Bases/Oxidizers Step1->Step2 Validate via Inventory Step3 3. Primary Packaging Place in HDPE Receptacle Step2->Step3 Ensure Compatibility Step4 4. Secondary Containment Seal in UN-Approved Drum Step3->Step4 Mass Accountability Step5 5. Labeling Apply UN2923 Corrosive/Toxic Tags Step4->Step5 Regulatory Compliance Step6 6. Thermal Destruction Incineration with Flue Gas Scrubbing Step5->Step6 Licensed Transfer

Step-by-step self-validating workflow for the safe packaging and disposal of MCA waste.

Step-by-Step Disposal Methodologies

To ensure absolute safety, every protocol described below operates as a self-validating system —meaning the procedure includes built-in analytical checks to confirm the operational step was successful before moving to the next.

Protocol A: Routine Laboratory Waste Packaging

This protocol ensures that MCA waste is legally and chemically prepared for transport to a licensed hazardous waste incinerator.

  • Step 1: Primary Containment

    • Action: Transfer all solid MCA waste and contaminated consumables (e.g., weighing papers, gloves) into a dedicated, chemically compatible HDPE container[5].

    • Causality: Prevents acid-catalyzed degradation of the container wall.

    • Validation Check: Inspect the HDPE container for a secure, airtight seal. Verify that the container's exterior is free of dust using a dry wipe test.

  • Step 2: Segregation and Secondary Containment

    • Action: Place the sealed HDPE container into a secondary UN-approved drum. Ensure this drum contains NO strong bases (e.g., NaOH, KOH) or strong oxidizers[4].

    • Causality: Mixing MCA with strong bases can trigger rapid deprotonation and exothermic degradation, potentially leading to container rupture.

    • Validation Check: Cross-reference the waste log of the secondary drum to certify the total absence of incompatible chemicals.

  • Step 3: Labeling and Mass Accountability

    • Action: Affix a "UN2923: Corrosive solid, toxic, n.o.s. (Mucochloric Acid)" label to the drum[6].

    • Causality: Complies with DOT/IATA regulations and informs emergency responders of the dual hazards (Class 8 Corrosive, Class 6.1 Toxic)[1].

    • Validation Check: Weigh the final sealed drum. Reconcile this mass against the laboratory's chemical inventory depletion log to ensure 100% accountability of the hazardous material.

Protocol B: Emergency Spill Cleanup & Decontamination

Spills require immediate, methodical action to prevent aerosolization and surface damage.

  • Step 1: Isolation and PPE

    • Action: Evacuate the immediate area. Responders must don full PPE, including a NIOSH-approved full-face respirator with acid gas/dust cartridges, a chemical-resistant suit, and heavy-duty nitrile gloves[2][6].

    • Causality: MCA dust is a severe respiratory irritant and a known skin sensitizer[4].

  • Step 2: Containment and Collection

    • Action: Do NOT use combustible materials (like paper towels) or water to initially clean the spill. Gently cover the solid spill with an inert, dry absorbent material (e.g., dry sand or vermiculite) to minimize dust generation[1].

    • Causality: Adding water to a concentrated MCA spill can cause an exothermic reaction and spread the corrosive material. Sweeping without an inert cover generates toxic airborne dust.

    • Validation Check: Visually confirm that all visible MCA crystals are bound within the inert absorbent matrix before sweeping.

  • Step 3: Surface Decontamination

    • Action: Carefully shovel the mixture into a hazardous waste pail. Wash the spill surface with copious amounts of water and a mild detergent[3].

    • Causality: Dilute aqueous washing removes trace residues that could cause delayed corrosion to laboratory infrastructure.

    • Validation Check: Use pH indicator paper on the wet, decontaminated surface. The area is only declared safe when the pH registers neutrally between 6.5 and 7.5.

The Causality of Incineration (Final Destruction)

Why is incineration the universally mandated final step for MCA?

MCA cannot be disposed of in landfills or washed down the drain due to its high water solubility, lack of rapid biodegradation, and inherent toxicity to aquatic ecosystems[2][3]. The only definitive disposal method is high-temperature thermal destruction.

When subjected to combustion, the halogenated structure of MCA (C₄H₂Cl₂O₃) breaks down. However, this thermal decomposition generates highly toxic and corrosive hydrogen chloride (HCl) gas, alongside carbon monoxide (CO) and carbon dioxide (CO₂)[3][4].

Therefore, the contracted waste disposal facility MUST utilize an incinerator equipped with a wet flue gas scrubber. The scrubber (typically utilizing a calcium hydroxide or sodium hydroxide spray) neutralizes the HCl gas into harmless salts (e.g., NaCl or CaCl₂) before the exhaust is released into the atmosphere, ensuring complete environmental compliance and safety.

References

  • TCI Chemicals - SAFETY DATA SHEET: Mucochloric Acid.Link

  • Fisher Scientific - SAFETY DATA SHEET: Mucochloric acid.4

  • OECD SIDS - Mucochloric acid CAS: 87-56-9.2

  • LGC Standards - SAFETY DATA SHEET: Mucochloric Acid.6

  • Thermo Fisher Scientific - SAFETY DATA SHEET: Mucochloric acid.3

  • AK Scientific, Inc. - Mucochloric acid.1

  • Jin Dun Chemical - Mucochloric Acid Manufacturer.5

Sources

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